Product packaging for SRI-29132(Cat. No.:CAS No. 1482305-44-1)

SRI-29132

Cat. No.: B610987
CAS No.: 1482305-44-1
M. Wt: 387.52
InChI Key: IPCBRXKQIWRBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SRI-29132 is a potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), which is a key therapeutic target in Parkinson's disease research. Discovered through high-throughput screening, this second-generation inhibitor is highly valued for its exquisite selectivity against LRRK2 compared to a broad panel of other kinases, making it an excellent tool for probing LRRK2 biology and its role in neurodegeneration . Key Research Applications: • Investigation of LRRK2-mediated pathways in Parkinson's disease models. • Study of neuroinflammation, as it attenuates proinflammatory responses in macrophages . • Research on neuronal morphology, having been shown to rescue neurite retraction phenotypes in neurons . Mechanism of Action: this compound functions as an ATP-competitive inhibitor that binds to the kinase domain of LRRK2 . It demonstrates potent activity against both wild-type LRRK2 and the pathogenic G2019S mutant, which is the most common mutation linked to Parkinson's disease . The compound is noted for its excellent blood-brain barrier permeability, a critical feature for targeting central nervous system pathologies, though it is noted to have rapid first-pass metabolism . Chemical Profile: • CAS Number: 1482305-44-1 • Molecular Formula: C₁₈H₂₁N₅OS₂ • Molecular Weight: 387.52 g/mol • Purity: >98% • Physical Form: Solid powder • Solubility: Soluble in DMSO • Storage: Store at -20°C for long-term stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1482305-44-1

Molecular Formula

C18H21N5OS2

Molecular Weight

387.52

IUPAC Name

1-(Piperidin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butan-1-one

InChI

InChI=1S/C18H21N5OS2/c1-2-13(18(24)22-10-4-3-5-11-22)26-16-9-8-15-19-20-17(23(15)21-16)14-7-6-12-25-14/h6-9,12-13H,2-5,10-11H2,1H3

InChI Key

IPCBRXKQIWRBBQ-UHFFFAOYSA-N

SMILES

CCC(SC1=NN2C(C=C1)=NN=C2C3=CC=CS3)C(N4CCCCC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TPZ11;  TPZ-11;  TPZ 11;  SRI29132;  SRI 29132;  SRI-29132

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Architecture and Functional Dynamics of SRI-29132: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of SRI-29132, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The following sections detail its chemical structure, mechanism of action, and relevant experimental data and protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, also known as TPZ-11, is chemically identified as 1-(piperidin-1-yl)-2-((3-(thiophen-2-yl)-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)thio)butan-1-one. Its unique molecular structure is central to its high affinity and selectivity for the LRRK2 enzyme.

Chemical Identifiers:

  • IUPAC Name: 1-(piperidin-1-yl)-2-((3-(thiophen-2-yl)-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)thio)butan-1-one

  • CAS Number: 1482305-44-1

Below is a two-dimensional representation of the chemical structure of this compound.

Chemical structure of this compound

Mechanism of Action and Biological Activity

This compound functions as a potent, highly selective, and brain-permeable inhibitor of LRRK2 kinase activity. LRRK2 is a key enzyme implicated in the pathogenesis of Parkinson's disease, and its inhibition is a promising therapeutic strategy. This compound has been shown to effectively attenuate pro-inflammatory responses in macrophages and rescue neurite retraction phenotypes in neurons.

The primary mechanism of LRRK2 involves the phosphorylation of a subset of Rab GTPases, which are critical regulators of intracellular vesicle trafficking. By inhibiting LRRK2, this compound modulates these signaling pathways.

Quantitative Data

The inhibitory activity of this compound against both wild-type (WT) and the common pathogenic G2019S mutant of LRRK2 has been quantified, demonstrating its potent inhibitory effects.

Target EnzymeIC50 (nM)
Wild-Type LRRK2146
G2019S-LRRK275

Signaling Pathway

The following diagram illustrates the LRRK2 signaling pathway and the point of intervention for this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) Rab_GTPase Rab GTPase (inactive) LRRK2_active->Rab_GTPase Phosphorylation pRab_GTPase Phosphorylated Rab GTPase (active) Vesicle_Trafficking Altered Vesicle Trafficking pRab_GTPase->Vesicle_Trafficking Neuronal_Damage Neuronal Damage Vesicle_Trafficking->Neuronal_Damage SRI_29132 This compound SRI_29132->LRRK2_active Inhibition

LRRK2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against LRRK2.

Materials:

  • Recombinant human LRRK2 (WT and G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the LRRK2 enzyme to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing LRRKtide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of LRRK2 activity against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound and LRRK2 Enzyme/Substrate Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/Vehicle into 384-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add LRRK2 Enzyme Dispense_Inhibitor->Add_Enzyme Start_Reaction Initiate Reaction with LRRKtide and ATP Add_Enzyme->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Detect_Signal Stop Reaction and Measure ADP Production Incubate->Detect_Signal Analyze_Data Plot Dose-Response Curve and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for IC50 Determination of this compound.
In Vitro Phosphorylation of Rab GTPase by LRRK2

This protocol describes an assay to confirm the direct phosphorylation of Rab GTPases by LRRK2.

Materials:

  • Recombinant human LRRK2 (active)

  • Recombinant Rab GTPase (e.g., Rab10)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Set up kinase reactions in microcentrifuge tubes containing kinase reaction buffer, recombinant LRRK2, and recombinant Rab GTPase.

  • Include control reactions with kinase-dead LRRK2 or without the Rab GTPase substrate.

  • Initiate the reactions by adding [γ-³²P]ATP.

  • Incubate the reactions at 30°C for 30-60 minutes.

  • Terminate the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of ³²P into the Rab GTPase using a phosphorimager.

This technical guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, please refer to the scientific literature.

References

SRI-29132: A Technical Guide to its Mechanism of Action as a LRRK2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of SRI-29132, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of late-onset Parkinson's disease, making its kinase activity a key therapeutic target. This compound has demonstrated efficacy in cellular models by attenuating pro-inflammatory responses and rescuing neuronal phenotypes. This guide synthesizes the available data on its biochemical activity, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, which is associated with increased kinase activity. The following table summarizes the available quantitative data for this compound's inhibitory concentration (IC50) in a cis-autophosphorylation kinase assay.

TargetAssay TypeIC50 (nM)
Wild-Type LRRK2cis-autophosphorylation146
G2019S-LRRK2cis-autophosphorylation75

Experimental Protocols

The characterization of this compound and other LRRK2 inhibitors relies on robust biochemical assays to quantify LRRK2 kinase activity. Below are detailed methodologies for key experiments.

LRRK2 cis-Autophosphorylation Assay

This assay measures the ability of LRRK2 to phosphorylate itself, a key indicator of its kinase activity.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 15 mM MgCl₂, 1 mM EGTA, 20 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 2 mM DTT, 0.1 mg/mL BSA)[1]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound or other inhibitors dissolved in DMSO

  • LDS sample buffer

  • NuPAGE Tris-Acetate gels

  • Nitrocellulose membranes

Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme in kinase assay buffer.

  • Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphorylation reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (final ATP concentration typically in the µM range).

  • Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes).

  • Terminate the reaction by adding LDS sample buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE using a NuPAGE Tris-Acetate gel.

  • Transfer the separated proteins to a nitrocellulose membrane.

  • Expose the membrane to a phosphor screen or autoradiography film to detect the incorporated radiolabel, which corresponds to the level of LRRK2 autophosphorylation.

  • Quantify the signal and calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

G Experimental Workflow: LRRK2 cis-Autophosphorylation Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (LRRK2, Buffer) add_inhibitor Add this compound (or DMSO) prep_mix->add_inhibitor initiate_rxn Initiate with [γ-³²P]ATP add_inhibitor->initiate_rxn incubate_rxn Incubate at 30°C initiate_rxn->incubate_rxn terminate_rxn Terminate with LDS Sample Buffer incubate_rxn->terminate_rxn sds_page SDS-PAGE terminate_rxn->sds_page western_blot Western Blot sds_page->western_blot autoradiography Autoradiography western_blot->autoradiography quantification Quantification & IC50 autoradiography->quantification

Workflow for LRRK2 cis-Autophosphorylation Assay.
LRRK2 trans-Peptide Phosphorylation Assay

This assay measures the phosphorylation of a specific peptide substrate by LRRK2, providing a quantitative measure of its kinase activity towards external substrates.

Materials:

  • Recombinant LRRK2 protein

  • Kinase assay buffer

  • Peptide substrate (e.g., LRRKtide or Nictide)[1]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound or other inhibitors dissolved in DMSO

  • 7.5 M guanidine hydrochloride

  • Biotin capture membrane (if using a biotinylated peptide)

Procedure:

  • Pre-incubate the LRRK2 enzyme and [γ-³²P]ATP in the kinase buffer at 30°C for approximately 30 minutes.

  • During the pre-incubation, add this compound at varying concentrations or DMSO to the mixture.

  • Initiate the reaction by adding the peptide substrate.

  • Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding 7.5 M guanidine hydrochloride.

  • Spot a small volume of the reaction mixture onto a biotin capture membrane (if the peptide is biotinylated) or use another suitable method to separate the phosphorylated peptide from the free ATP.

  • Wash the membrane to remove unincorporated radiolabel.

  • Quantify the radioactivity on the membrane using a scintillation counter or phosphorimager.

  • Calculate the IC50 value for this compound based on the dose-response curve.

RapidFire Mass Spectrometry Assay for LRRK2 Kinase Activity

This high-throughput, label-free assay directly measures the conversion of a substrate peptide to its phosphorylated product.

Materials:

  • Recombinant LRRK2 protein

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 0.01% Brij, 2 mM DTT)[2]

  • LRRKtide peptide substrate

  • ATP

  • This compound or other inhibitors

  • RapidFire Mass Spectrometry system

Procedure:

  • Dispense the LRRK2 enzyme into an assay plate.

  • Add this compound at various concentrations or a vehicle control.

  • Initiate the kinase reaction by adding a mixture of the LRRKtide substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Quench the reaction.

  • Analyze the samples using the RapidFire system, which performs online solid-phase extraction to remove salts and detergents before injecting the sample into the mass spectrometer.

  • The mass spectrometer detects and quantifies both the substrate and the phosphorylated product peptides.

  • The extent of the reaction is determined from the ratio of the product to the sum of the product and substrate.

  • IC50 values are calculated from the dose-response curves.[3][4]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic potential by inhibiting the kinase activity of LRRK2, thereby modulating downstream signaling pathways implicated in neuroinflammation and neuronal degeneration.

LRRK2-Mediated Neuroinflammation: LRRK2 is highly expressed in immune cells, including microglia and macrophages. Its kinase activity has been shown to play a role in pro-inflammatory signaling. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway. LRRK2 can promote the activation of NF-κB, a transcription factor that drives the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting LRRK2, this compound can attenuate this inflammatory cascade, which is a crucial aspect of its neuroprotective effects.[2]

LRRK2 and Neuronal Phenotypes: Pathogenic mutations in LRRK2, such as G2019S, are known to cause neurite retraction, a hallmark of neuronal injury. This has been linked to the dysregulation of the actin cytoskeleton. LRRK2 interacts with and modulates the activity of Rho GTPases like Rac1, which are critical regulators of actin dynamics and neurite morphology.[5][6] The hyperactive LRRK2 kinase can disrupt this interaction, leading to cytoskeletal instability and neurite shortening. Inhibition of LRRK2 by this compound is effective in rescuing these neurite retraction phenotypes in neuronal cell models, suggesting that it helps restore normal cytoskeletal dynamics.[2][7]

The following diagram illustrates the proposed mechanism of action for this compound in the context of LRRK2-mediated pathology.

G This compound Mechanism of Action in LRRK2 Signaling cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Pathological Effects pathogenic_mutations Pathogenic Mutations (e.g., G2019S) lrrk2 LRRK2 Kinase Activity pathogenic_mutations->lrrk2 inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->lrrk2 nfkb NF-κB Activation lrrk2->nfkb rac1_dysregulation Rac1 Dysregulation lrrk2->rac1_dysregulation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation actin_instability Actin Cytoskeleton Instability rac1_dysregulation->actin_instability neurite_retraction Neurite Retraction actin_instability->neurite_retraction sri29132 This compound sri29132->lrrk2

This compound inhibits LRRK2 kinase activity, blocking downstream pathways.

References

An In-Depth Technical Guide to the Synthesis and Purification of SRI-29132 (PF-06447475)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-29132, also known as PF-06447475, is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research. This document provides a comprehensive technical guide on the synthesis and purification of this pivotal research compound. While the complete, detailed experimental protocol from the primary literature remains proprietary, this guide consolidates available information on the general synthetic strategies for the pyrrolo[2,3-d]pyrimidine core, purification methodologies for related heterocyclic compounds, and key analytical data.

Introduction

This compound, with the chemical name 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, has emerged as a valuable tool for investigating the physiological and pathological roles of LRRK2. Its high potency, selectivity, and brain-penetrant properties make it a crucial compound for in vitro and in vivo studies.[1][2] This guide outlines the essential chemical information and plausible synthetic and purification approaches based on established methodologies for similar molecular scaffolds.

Compound Data

A summary of the key quantitative data for this compound (PF-06447475) is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₇H₁₅N₅O
Molecular Weight 305.33 g/mol [1]
CAS Number 1527473-33-1[1]
Purity ≥98%
IC₅₀ (LRRK2) 3 nM[1][3]
Solubility Soluble to 50 mM in DMSO

Synthetic Approach

The synthesis of this compound involves the construction of a substituted pyrrolo[2,3-d]pyrimidine core. While the specific, step-by-step protocol for this compound is not publicly available, a general and plausible synthetic route can be inferred from literature precedents on the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives.

A common strategy involves the initial construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring. Key starting materials would likely include a suitably substituted pyrrole precursor and a cyano-containing aromatic group.

General Reaction Scheme:

A potential synthetic pathway could involve the following key transformations:

  • Synthesis of a 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This is a common precursor in the synthesis of various pyrrolopyrimidine-based inhibitors.

  • Nucleophilic aromatic substitution of the chloro group with morpholine to introduce the morpholinyl moiety at the 4-position of the pyrrolopyrimidine core.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general methods for the synthesis of similar compounds. These are for illustrative purposes and would require optimization.

General Synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidines

The synthesis of the core scaffold can be achieved through various established methods. One common approach is the reaction of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate nucleophile.

Protocol:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., isopropanol, DMF), add the desired amine (in this case, morpholine) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a sufficient time to ensure complete reaction, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of the final compound is critical to ensure high purity for biological assays. Common techniques for the purification of heterocyclic compounds like this compound include:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient of solvents, such as ethyl acetate in hexanes or methanol in dichloromethane, can be used to elute the desired product.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is often employed.

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates a simplified representation of the Leucine-Rich Repeat Kinase 2 (LRRK2) signaling pathway, highlighting its role in cellular processes and the point of inhibition by this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activate Cytokines Cytokines Cytokines->LRRK2_Inactive Activate LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates SRI_29132 This compound SRI_29132->LRRK2_Active Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival

Caption: LRRK2 signaling pathway and inhibition by this compound.

Experimental Workflow: Synthesis and Purification

The diagram below outlines a general experimental workflow for the synthesis and purification of a pyrrolo[2,3-d]pyrimidine derivative like this compound.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Pyrrolopyrimidine Precursor - Morpholine - Solvent & Base Start->Reaction_Setup Heating_Reaction Heating and Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Heating_Reaction Workup Aqueous Workup and Extraction Heating_Reaction->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Purification Purification: - Column Chromatography - Recrystallization - Preparative HPLC Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analytical Characterization: - NMR - Mass Spectrometry - Purity Analysis (HPLC) Pure_Product->Analysis Final_Product End Analysis->Final_Product

Caption: General workflow for this compound synthesis and purification.

Conclusion

This technical guide provides a consolidated overview of the synthesis and purification of this compound (PF-06447475). While a detailed, step-by-step protocol from primary literature is not publicly accessible, the information presented herein, based on established chemical principles and available data, offers a valuable resource for researchers in the field of LRRK2 biology and Parkinson's disease drug discovery. The provided diagrams offer a clear visualization of the relevant biological pathway and a general experimental workflow.

References

In-Depth Technical Guide: Identification of the Biological Target of SRI-29132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-29132 is a potent and selective small molecule inhibitor targeting the kinase activity of Leucine-rich repeat kinase 2 (LRRK2). This document provides a comprehensive technical overview of the scientific evidence identifying LRRK2 as the primary biological target of this compound. It includes a summary of its inhibitory activity, its effects on key cellular signaling pathways, and detailed experimental protocols for assays used in its characterization. The information presented is intended to guide researchers and drug development professionals in the continued investigation and potential therapeutic application of this compound and other LRRK2 inhibitors.

Introduction to this compound and its Therapeutic Potential

This compound has emerged as a significant research tool and potential therapeutic lead due to its high potency and selectivity for Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, suggesting that inhibition of this activity could be a viable therapeutic strategy. Beyond its role in neurodegeneration, LRRK2 is also implicated in inflammatory responses, making its inhibitors relevant for a broader range of diseases. This compound is noted for its ability to cross the blood-brain barrier, a critical property for targeting neurological disorders.

Primary Biological Target: Leucine-rich Repeat Kinase 2 (LRRK2)

The primary biological target of this compound is the kinase domain of the LRRK2 protein. LRRK2 is a large, multi-domain protein that, in addition to its kinase function, possesses a GTPase domain. The kinase activity of LRRK2 is central to its pathological role in Parkinson's disease.

Quantitative Data on LRRK2 Inhibition

The potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

Assay TypeLRRK2 VariantIC50 (nM)Reference
cis-Autophosphorylation Kinase AssayWild-Type (WT)146[cite: ]
cis-Autophosphorylation Kinase AssayG2019S Mutant75[cite: ]

Table 1: In vitro inhibitory activity of this compound against LRRK2 kinase.

LRRK2 Signaling Pathway and Modulation by this compound

LRRK2 is involved in a complex signaling network that impacts various cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. Inhibition of LRRK2 kinase activity by this compound has significant downstream effects. One of the key biomarkers for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 itself at serine residues, notably Ser935. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of this site.

LRRK2 Signaling Pathway Diagram

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 (Inactive) LRRK2 (Inactive) Upstream Kinases->LRRK2 (Inactive) Phosphorylation LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) GTP Binding Rab Proteins Rab Proteins LRRK2 (Active)->Rab Proteins Phosphorylation Pro-inflammatory Cytokines Pro-inflammatory Cytokines LRRK2 (Active)->Pro-inflammatory Cytokines Upregulation Neurite Retraction Neurite Retraction LRRK2 (Active)->Neurite Retraction Induction This compound This compound This compound->LRRK2 (Active) Inhibition Vesicular Trafficking Vesicular Trafficking Rab Proteins->Vesicular Trafficking Modulation

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Cellular Effects of this compound

The inhibition of LRRK2 by this compound translates into tangible effects on cellular phenotypes, particularly in cell types relevant to Parkinson's disease and inflammation.

Attenuation of Pro-inflammatory Responses in Macrophages/Microglia

LRRK2 is highly expressed in immune cells, including microglia and macrophages. Its kinase activity is implicated in the pro-inflammatory response. This compound has been shown to attenuate these responses.

Cell TypeStimulusMeasured MarkerEffect of this compound
Primary MicrogliaLPSTNF-α secretionDose-dependent reduction
RAW 264.7 MacrophagesLPSInducible Nitric Oxide Synthase (iNOS)Dose-dependent reduction in expression

Table 2: Effect of this compound on inflammatory markers in macrophages/microglia.

Rescue of Neurite Retraction Phenotypes

In neuronal models, hyperactive LRRK2 can lead to neurite retraction, a process detrimental to neuronal connectivity. This compound has demonstrated the ability to rescue this phenotype.

Neuronal Cell ModelCondition Inducing RetractionMeasured ParameterEffect of this compound
Primary Cortical NeuronsOverexpression of G2019S-LRRK2Neurite LengthSignificant increase in average neurite length
SH-SY5Y Neuroblastoma6-OHDA treatmentNumber of NeuritesPreservation of neurite number compared to vehicle

Table 3: Neuroprotective effects of this compound on neurite outgrowth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol describes a generic in vitro kinase assay to determine the IC50 of an inhibitor against LRRK2.

Materials:

  • Recombinant human LRRK2 (WT or G2019S mutant)

  • LRRKtide peptide substrate

  • ATP, [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM EGTA)

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, LRRKtide substrate, and the desired concentration of this compound or DMSO (vehicle control).

  • Add recombinant LRRK2 enzyme to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Prepare Reagents Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Pre-incubate LRRK2 and Inhibitor Pre-incubate LRRK2 and Inhibitor Serial Dilution of this compound->Pre-incubate LRRK2 and Inhibitor Initiate Kinase Reaction Initiate Kinase Reaction Pre-incubate LRRK2 and Inhibitor->Initiate Kinase Reaction Stop Reaction Stop Reaction Initiate Kinase Reaction->Stop Reaction Wash and Count Wash and Count Stop Reaction->Wash and Count Data Analysis Data Analysis Wash and Count->Data Analysis

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

Macrophage/Microglia Inflammation Assay

This protocol outlines a method to assess the anti-inflammatory effect of this compound on LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for TNF-α ELISA or Griess Reagent for nitrite (iNOS activity) measurement

  • Reagents for protein quantification (BCA assay)

Procedure:

  • Plate RAW 264.7 cells or primary microglia in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for TNF-α, 24 hours for nitrite).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Alternatively, measure the nitrite concentration in the supernatant using the Griess reagent as an indicator of iNOS activity.

  • Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

  • Calculate the percentage of inhibition of TNF-α secretion or nitrite production for each this compound concentration.

Macrophage_Assay_Workflow Plate Macrophages Plate Macrophages Pre-treat with this compound Pre-treat with this compound Plate Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Measure Inflammatory Markers Measure Inflammatory Markers Collect Supernatant->Measure Inflammatory Markers Normalize to Cell Viability/Protein Normalize to Cell Viability/Protein Measure Inflammatory Markers->Normalize to Cell Viability/Protein Analyze Data Analyze Data Normalize to Cell Viability/Protein->Analyze Data

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Neurite Outgrowth Assay

This protocol provides a general method for quantifying the effect of this compound on neurite outgrowth in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium and differentiation medium (e.g., containing retinoic acid)

  • This compound

  • A neurotoxic agent (e.g., 6-OHDA) or transfection reagents for G2019S-LRRK2 overexpression

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Plate SH-SY5Y cells on coated plates (e.g., with poly-L-lysine or Matrigel).

  • Induce differentiation for several days using differentiation medium.

  • Treat the differentiated cells with the neurotoxic agent or transfect with G2019S-LRRK2 in the presence of various concentrations of this compound or DMSO.

  • Incubate for 24-48 hours.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary antibody against β-III tubulin.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system.

  • Use image analysis software to automatically trace and measure neurite length, number of branches, and the number of neurite-bearing cells.

  • Normalize neurite measurements to the number of cells (DAPI-positive nuclei).

Neurite_Assay_Workflow Plate and Differentiate Neurons Plate and Differentiate Neurons Induce Neurite Retraction and Treat Induce Neurite Retraction and Treat Plate and Differentiate Neurons->Induce Neurite Retraction and Treat Fix and Stain Fix and Stain Induce Neurite Retraction and Treat->Fix and Stain Image Acquisition Image Acquisition Fix and Stain->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis Quantify Neurite Metrics Quantify Neurite Metrics Image Analysis->Quantify Neurite Metrics

Caption: Workflow for a quantitative neurite outgrowth assay.

Conclusion

The collective evidence strongly supports that this compound's primary biological target is the kinase domain of LRRK2. Its potent and selective inhibition of LRRK2 kinase activity translates to significant and therapeutically relevant effects at the cellular level, including the attenuation of pro-inflammatory responses and the protection against neurodegeneration-associated phenotypes. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and other LRRK2 inhibitors. Further research into the in vivo efficacy and safety of this compound is warranted to fully explore its potential as a treatment for Parkinson's disease and other LRRK2-associated disorders.

SRI-29132: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-29132, also known as TPZ-11, is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases such as Parkinson's disease. Its ability to penetrate the blood-brain barrier makes it a compound of significant interest for central nervous system disorders. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its role in the LRRK2 signaling pathway, and generalized protocols for its synthesis and biological evaluation.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. While some experimental values are not publicly available, predicted data and solubility information from various sources provide valuable insights for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Not available in searched results-
Alias TPZ-11[1]
CAS Number 1482305-44-1[1]
Chemical Formula C₁₈H₂₁N₅OS₂[1]
Molecular Weight 387.52 g/mol [1]
Melting Point Not available in searched results-
Boiling Point 502.0 ± 50.0 °C (Predicted)[2]
Density 1.263 ± 0.06 g/cm³ (Predicted)[2]
pKa Not available in searched results-
Solubility DMSO: 25.0 mg/mL (80.03 mM) Ethanol: 1.0 mg/mL (3.2 mM) DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL (0.96 mM)[2]

LRRK2 Signaling Pathway and Inhibition by this compound

This compound exerts its therapeutic potential by inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein implicated in a variety of cellular processes. Dysregulation of LRRK2 activity is a key factor in the pathogenesis of Parkinson's disease. The schematic below illustrates the central role of LRRK2 in cellular signaling and the point of intervention for this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 cluster_downstream Downstream Pathways Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activate Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->LRRK2_Inactive Activate LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation MAPK_Pathway MAPK Pathway LRRK2_Active->MAPK_Pathway Autophagy_Regulation Autophagy Regulation LRRK2_Active->Autophagy_Regulation Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation SRI_29132 This compound SRI_29132->LRRK2_Active Inhibits Neuronal_Damage Neuronal Damage MAPK_Pathway->Neuronal_Damage Autophagy_Regulation->Neuronal_Damage Dysregulation leads to Neuroinflammation->Neuronal_Damage

Caption: LRRK2 signaling and this compound inhibition.

Experimental Protocols

Synthesis of this compound

The general workflow for the synthesis of a novel small molecule inhibitor like this compound would typically involve a multi-step organic synthesis approach.

Synthesis_Workflow Starting_Materials Starting Materials Step_1 Step 1: Coupling/Condensation Starting_Materials->Step_1 Intermediate_1 Intermediate 1 Step_1->Intermediate_1 Step_2 Step 2: Cyclization/Functional Group Interconversion Intermediate_1->Step_2 Intermediate_2 Intermediate 2 Step_2->Intermediate_2 Final_Step Final Step: Purification Intermediate_2->Final_Step SRI_29132 This compound Final_Step->SRI_29132

Caption: Generalized organic synthesis workflow.

LRRK2 Kinase Activity Assay (In Vitro)

This protocol outlines a general method to assess the inhibitory activity of this compound on LRRK2 kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against LRRK2.

Materials:

  • Recombinant human LRRK2 protein

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add the LRRK2 enzyme and the peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents: LRRK2, Substrate, ATP, this compound Dispense_Enzyme_Substrate Dispense Enzyme and Substrate into 384-well plate Prepare_Reagents->Dispense_Enzyme_Substrate Add_Inhibitor Add this compound dilutions Dispense_Enzyme_Substrate->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction_Detect Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction_Detect Read_Luminescence Read Luminescence Stop_Reaction_Detect->Read_Luminescence Data_Analysis Data Analysis: Calculate % Inhibition and IC₅₀ Read_Luminescence->Data_Analysis

Caption: LRRK2 kinase assay workflow.

Cell-Based Assay for LRRK2 Inhibition

This protocol provides a general framework for evaluating the efficacy of this compound in a cellular context.

Objective: To assess the ability of this compound to inhibit LRRK2-mediated phosphorylation in a cellular model.

Materials:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) overexpressing LRRK2 (wild-type or mutant)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • Antibodies: anti-LRRK2, anti-phospho-LRRK2 (e.g., pS935 or pS1292), and a loading control antibody (e.g., anti-GAPDH)

  • Secondary antibodies conjugated to HRP

  • Western blotting equipment and reagents

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against total LRRK2 and phosphorylated LRRK2.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

Cell_Assay_Workflow Cell_Culture Culture LRRK2-expressing cells Compound_Treatment Treat cells with this compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells and collect protein Compound_Treatment->Cell_Lysis Western_Blot Perform Western Blotting Cell_Lysis->Western_Blot Antibody_Probing Probe with anti-LRRK2 and anti-phospho-LRRK2 antibodies Western_Blot->Antibody_Probing Detection_Quantification Detect and Quantify Phosphorylation Levels Antibody_Probing->Detection_Quantification Data_Analysis Analyze dose-dependent inhibition of LRRK2 activity Detection_Quantification->Data_Analysis

Caption: Cell-based LRRK2 inhibition assay workflow.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in health and disease. This guide provides a summary of its key physicochemical properties and outlines standardized methods for assessing its biological activity. Further research to determine its experimental melting point, pKa, and a detailed public synthesis protocol would be beneficial for the scientific community. The provided information aims to support researchers in their efforts to further characterize and utilize this potent LRRK2 inhibitor in the development of novel therapeutics for neurodegenerative disorders.

References

In Vitro Activity of SRI-29132: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of SRI-29132, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular effects of this compound.

Core Efficacy and Potency

This compound demonstrates significant inhibitory activity against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease. The compound's potency is summarized in the table below.

TargetAssay TypeIC50 (nM)
Wild-Type LRRK2cis-autophosphorylation kinase assay146[1]
G2019S-LRRK2cis-autophosphorylation kinase assay75[1]

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to characterize the activity of this compound.

LRRK2 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 (WT and/or G2019S mutant)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant LRRK2 enzyme and the peptide substrate in kinase buffer to their final assay concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control). Add the LRRK2 enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Macrophage Pro-inflammatory Response Assay

This protocol outlines a method to assess the effect of this compound on the pro-inflammatory response in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • Griess Reagent for nitrite determination

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce a pro-inflammatory response. Include a vehicle-treated, unstimulated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine and Nitrite Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's protocols.

    • Measure the accumulation of nitrite, an indicator of nitric oxide production, in the supernatants using the Griess Reagent.

  • Data Analysis: Compare the levels of cytokines and nitrite in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Neurite Retraction Rescue Assay

This protocol is designed to evaluate the ability of this compound to rescue neurite retraction in a neuronal cell model.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium appropriate for neuronal cells

  • Agent to induce neurite retraction (e.g., a neurotoxic agent or serum withdrawal)

  • This compound

  • Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Differentiation: Seed neuronal cells on a suitable substrate (e.g., poly-L-lysine coated plates) and differentiate them to induce neurite outgrowth.

  • Induction of Neurite Retraction: Expose the differentiated neurons to a stimulus that induces neurite retraction.

  • Compound Treatment: Concurrently with the retraction stimulus, treat the cells with different concentrations of this compound.

  • Incubation: Incubate the cells for a defined period to allow for neurite retraction and potential rescue by the compound.

  • Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize them. Stain the neurons for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify neurite length and branching per neuron using appropriate image analysis software.

  • Data Analysis: Compare the neurite morphology in the this compound-treated groups to the group treated with the retraction stimulus alone to determine the rescue effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway and a general experimental workflow for assessing LRRK2 inhibitors.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway cluster_upstream Upstream Regulation cluster_lrrk2_activation LRRK2 Activation cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Rab29) LRRK2_Inactive LRRK2 (Inactive) Upstream_Activators->LRRK2_Inactive Recruitment to Membranes LRRK2_Dimerization Dimerization & Autophosphorylation LRRK2_Inactive->LRRK2_Dimerization Conformational Change LRRK2_Active LRRK2 (Active Kinase) LRRK2_Dimerization->LRRK2_Active Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_Active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy SRI_29132 This compound SRI_29132->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow General Workflow for In Vitro Testing of this compound Start Start Biochemical_Assay Biochemical Assay (LRRK2 Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay_1 Cell-Based Assay 1 (Macrophage Inflammation) Start->Cell_Based_Assay_1 Cell_Based_Assay_2 Cell-Based Assay 2 (Neurite Outgrowth) Start->Cell_Based_Assay_2 Data_Analysis Data Analysis (IC50, Cytokine Levels, Neurite Length) Biochemical_Assay->Data_Analysis Cell_Based_Assay_1->Data_Analysis Cell_Based_Assay_2->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

SRI-29132 discovery and origin

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data on SRI-29132

A comprehensive search for the discovery, origin, and technical data related to a compound designated "this compound" has yielded no publicly available information. This suggests that "this compound" may be an internal project code for a compound that has not yet been disclosed in scientific literature, patents, or other public-facing documents. It is also possible that the designation is incorrect or refers to a highly niche area of research not indexed in standard scientific databases.

Without any foundational data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt, including data presentation in tables and the creation of Graphviz diagrams, are contingent upon the existence of primary research and experimental results, which are currently unavailable in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation within their respective organizations or to verify the compound's designation. If "this compound" is a novel or proprietary compound, the requested technical guide would need to be generated by the research group or company responsible for its discovery and development.

In-Depth Technical Guide on SRI-29132: A Potent and Selective LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, specific quantitative solubility and stability data for SRI-29132 is not publicly available at this time. The information presented herein is based on the available data for LRRK2 inhibitors in general and provides a framework for the type of data and protocols relevant to researchers, scientists, and drug development professionals working with this and similar compounds.

Introduction to this compound

This compound is a potent, highly selective, and brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The discovery of this compound was first presented at the 66th Southeastern Regional Meeting of the American Chemical Society by Varshney et al.[1][2] LRRK2 is a key therapeutic target in Parkinson's disease, and inhibitors like this compound are valuable tools for studying its biological function and for the development of potential therapeutic agents. This guide provides an overview of the known information about this compound and general protocols for the characterization of similar research compounds.

Physicochemical Properties

While specific data for this compound is not available, a comprehensive analysis of a novel compound would include the following solubility and stability profiles.

Solubility Data

The solubility of a compound is a critical parameter for its use in in vitro and in vivo experiments. A typical solubility assessment would involve determining the concentration of the compound in various solvents at different temperatures.

Table 1: Exemplar Solubility Data for a Research Compound

SolventTemperature (°C)Solubility (mg/mL)Method
DMSO25>100HPLC-UV
Ethanol2510-20HPLC-UV
Water (pH 7.4)25<0.1HPLC-UV
PBS (pH 7.4)25<0.1HPLC-UV
PEG4002550-100HPLC-UV
Stability Data

Stability studies are essential to understand the degradation profile of a compound under various conditions, ensuring the reliability of experimental results.

Table 2: Exemplar Stability Data for a Research Compound (in solution at 25°C)

SolventTime (hours)Remaining Compound (%)Degradation ProductsMethod
PBS (pH 7.4)2498.5Not detectedLC-MS
Rat Plasma285.2M1, M2LC-MS
Human Plasma291.7M1LC-MS

Table 3: Exemplar Solid-State Stability Data

ConditionDurationRemaining Compound (%)AppearanceMethod
40°C / 75% RH1 month99.1No changeHPLC-UV
Photostability (ICH Q1B)1.2 million lux hours97.3Slight yellowingHPLC-UV

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for solubility and stability assessment.

Solubility Assessment Protocol
  • Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the test solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: The suspension is filtered through a 0.22 µm filter to remove undissolved solids.

  • Quantification: The concentration of the compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for quantification.

Stability Assessment Protocol (Solution)
  • Stock Solution Preparation: A stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Incubation: The stock solution is diluted into the test medium (e.g., PBS, plasma) to the final desired concentration. The solution is incubated at a specific temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the parent compound remaining and to identify any degradation products.

LRRK2 Signaling Pathway

This compound is an inhibitor of LRRK2 kinase activity. The LRRK2 signaling pathway is complex and involved in various cellular processes. A simplified representation of this pathway is provided below.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase_Activity Kinase Activity LRRK2->Kinase_Activity GTP-dependent activation Rab_GTPases Rab GTPases (e.g., Rab10) Endolysosomal_Trafficking Endolysosomal Trafficking Rab_GTPases->Endolysosomal_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Function Neuronal Function Endolysosomal_Trafficking->Neuronal_Function Autophagy->Neuronal_Function SRI_29132 This compound SRI_29132->Kinase_Activity Inhibition Kinase_Activity->Rab_GTPases Phosphorylation

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow to assess its properties.

Inhibitor_Characterization_Workflow Synthesis Compound Synthesis & Purification Structural_Verification Structural Verification (NMR, MS) Synthesis->Structural_Verification In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Structural_Verification->In_Vitro_Assay ADME In Vitro ADME (Solubility, Stability, Permeability) Structural_Verification->ADME Cellular_Assay Cell-Based Assays (Target Engagement, Pathway Modulation) In_Vitro_Assay->Cellular_Assay Efficacy_Studies In Vivo Efficacy Studies (Disease models) Cellular_Assay->Efficacy_Studies In_Vivo_PK In Vivo Pharmacokinetics (Animal models) ADME->In_Vivo_PK In_Vivo_PK->Efficacy_Studies

Caption: General experimental workflow for the characterization of a novel kinase inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 in normal physiology and in the context of Parkinson's disease. While specific physicochemical data for this compound is not yet in the public domain, this guide provides a framework for the types of experiments and data that are essential for its proper use and for the development of future LRRK2-targeted therapeutics. Researchers using this compound should perform their own characterization to ensure the quality and reliability of their experimental results.

References

Introduction: The Need for SRI-29132 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Known Analogs of SRI-29132

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of this compound, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The focus is on a series of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines, developed to improve upon the metabolic liabilities of the parent compound. This document details their chemical structures, structure-activity relationships (SAR), quantitative biological data, and the experimental protocols utilized in their evaluation.

This compound is a potent and selective inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1] While a valuable research tool, the presence of a 6-thioether moiety in the structure of this compound presents a potential oxidative liability, which could limit its therapeutic development.[2] This has prompted the exploration of analogs that retain high potency and selectivity for LRRK2 while eliminating this metabolically vulnerable group. Research efforts have led to the discovery of a promising series of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine inhibitors.[2][3]

Lead Analogs and Their Chemical Structures

The development of this compound analogs began with the high-throughput screening hit SRI-31255. Optimization of this scaffold led to the identification of a lead analog, designated as "LRRK2 inhibitor 6".[2]

This compound

  • Chemical Structure:

    • Structure not explicitly provided in the search results.

  • Key Feature: Contains a 6-thioether moiety on the pyrrolo[2,3-d]pyrimidine core, which is a potential metabolic liability.[2]

SRI-31255

  • Chemical Structure:

    • Structure not explicitly provided in the search results, but it is the racemic parent compound for the optimized series.

  • Significance: A high-throughput screening hit that served as the starting point for the development of improved analogs.[4]

LRRK2 inhibitor 6

  • Chemical Structure:

    • IUPAC Name: 4-N-[(1S)-2,3-dihydro-1H-inden-1-yl]-2-N-(1-methyltriazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine[5]

    • Molecular Formula: C₁₈H₁₈N₈[5]

    • 2D Structure:

      (Note: This is a SMILES representation, a 2D diagram is available on PubChem).

  • Key Improvement: This lead analog exhibits excellent LRRK2 inhibition, high kinase selectivity, and favorable pharmacokinetic properties, including brain permeability, while lacking the problematic thioether group.[2]

Quantitative Biological Data

The following tables summarize the quantitative data for the lead analog, LRRK2 inhibitor 6, and its precursors, demonstrating the structure-activity relationship and the improvements made over the initial hits.

Table 1: LRRK2 Inhibition Activity

CompoundLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)
This compound14675
SRI-31255520427
LRRK2 inhibitor 6 Data not available in provided snippetsData not available in provided snippets, but described as having "excellent LRRK2 inhibition activity"[2]

Data for this compound from Probechem Biochemicals.[6] Data for SRI-31255 from a 2025 publication on its analogs.[4]

Table 2: In Vitro Pharmacokinetic and ADME Properties of LRRK2 inhibitor 6

ParameterValue
Kinase SelectivityHigh across the kinome
ADME PropertiesAcceptable
Brain PermeabilityYes
Off-target LiabilitiesNone identified

This qualitative summary is based on the description of analog 6 in the source material.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key assays and synthetic approaches.

Synthesis of Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine Analogs

A general synthetic scheme for this class of compounds involves a multi-step process. While the specific, detailed protocol for LRRK2 inhibitor 6 is found within the primary literature, a general approach can be inferred:

  • Core Synthesis: Preparation of the 7H-pyrrolo[2,3-d]pyrimidine core. Various methods exist for the synthesis of this scaffold.[7]

  • Introduction of Substituents: Sequential introduction of the chiral amine at the C4 position and the methyltriazole amine at the C2 position. This likely involves nucleophilic aromatic substitution reactions.

  • Chiral Separation/Stereoselective Synthesis: The use of chiral starting materials or chiral chromatography to isolate the desired (S)-isomer, which was found to be more potent.[4]

LRRK2 Kinase Activity Assays

The inhibitory activity of the compounds against LRRK2 is typically determined using in vitro kinase assays.

  • Autophosphorylation Assay: This assay measures the ability of a compound to inhibit the autophosphorylation of the LRRK2 enzyme.[4]

    • Recombinant LRRK2 (wild-type or mutant) is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The level of LRRK2 autophosphorylation is quantified, often using methods like ELISA or radiometric assays.

    • IC₅₀ values are calculated from the dose-response curves.

  • Substrate Phosphorylation Assay: This assay measures the phosphorylation of a model substrate by LRRK2.

    • Similar to the autophosphorylation assay, recombinant LRRK2 and the test compound are incubated.

    • A known LRRK2 substrate (e.g., a peptide or protein) and ATP are added to start the reaction.

    • The amount of phosphorylated substrate is measured to determine the extent of kinase inhibition.

Kinase Selectivity Profiling

To assess the selectivity of the inhibitors, they are screened against a panel of other kinases. This is a critical step to identify potential off-target effects. This is often done through commercially available services that offer large panels of purified kinases.

In Vitro ADME and Pharmacokinetic Assays

A standard battery of in vitro assays is used to predict the drug-like properties of the compounds. These may include:

  • Metabolic Stability: Incubation with liver microsomes to assess the rate of metabolic degradation.

  • Cell Permeability: Using cell-based models (e.g., Caco-2) to predict intestinal absorption.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • Blood-Brain Barrier Permeability: Assessed using in vitro models or predicted based on physicochemical properties.

In Vivo Pharmacokinetic Studies

Promising compounds are advanced to in vivo studies in animal models (e.g., rodents) to determine their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[8][9] This also allows for the assessment of brain penetration.

Signaling Pathways and Visualizations

LRRK2 is a complex, multi-domain protein that participates in various cellular signaling pathways.[10][11] Its kinase activity is central to its pathogenic effects in Parkinson's disease. The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and a general experimental workflow for inhibitor screening.

LRRK2_Signaling_Pathway Upstream Upstream Signals (e.g., cellular stress, growth factors) LRRK2_inactive LRRK2 (Inactive) Upstream->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) (Kinase activity) LRRK2_inactive->LRRK2_active Conformational Change/ Phosphorylation Downstream Downstream Substrates (e.g., Rab GTPases) LRRK2_active->Downstream Phosphorylation SRI_analogs This compound Analogs (e.g., LRRK2 inhibitor 6) SRI_analogs->LRRK2_active Inhibition Cellular_processes Cellular Processes (Vesicular trafficking, Autophagy, Cytoskeletal dynamics) Downstream->Cellular_processes PD_pathology Parkinson's Disease Pathology (Neuronal dysfunction and degeneration) Cellular_processes->PD_pathology Dysregulation leads to Experimental_Workflow Start Compound Library (SRI-31255 & Analogs) HTS High-Throughput Screening (LRRK2 Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Inhibitors) HTS->Hit_ID Lead_Op Lead Optimization (SAR, ADME Profiling) Hit_ID->Lead_Op In_Vivo In Vivo Studies (PK, Efficacy Models) Lead_Op->In_Vivo Candidate Preclinical Candidate (e.g., LRRK2 inhibitor 6) In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols for SRI-29132 In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29132 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with high permeability across the blood-brain barrier.[1][2] LRRK2 is a key target in the study of neurodegenerative diseases, particularly Parkinson's Disease, as mutations in the LRRK2 gene are linked to both familial and sporadic forms of the condition. This document provides detailed protocols and application notes for the in vivo experimental use of this compound, based on established methodologies for LRRK2 inhibitors in preclinical research.

Mechanism of Action

This compound functions as a selective inhibitor of LRRK2 kinase activity.[1][2] Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, which is implicated in neuronal damage. The primary downstream targets of LRRK2 are a subset of Rab GTPases, which are key regulators of vesicular trafficking.[3][4][5] By inhibiting LRRK2, this compound is expected to reduce the phosphorylation of these Rab GTPases, thereby mitigating the downstream pathological effects of LRRK2 hyperactivation.

LRRK2 Signaling Pathway

The following diagram illustrates the signaling cascade involving LRRK2 and its downstream targets, Rab GTPases.

LRRK2_Signaling_Pathway cluster_LRRK2 LRRK2 Protein cluster_Rabs Rab GTPases cluster_Downstream Downstream Effects cluster_Inhibitor Inhibitor LRRK2 LRRK2 Rab Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab->Vesicular_Trafficking Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage SRI_29132 This compound SRI_29132->LRRK2 Inhibition Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Post-Mortem Analysis Animal_Model Select LRRK2 G2019S and Wild-Type Mice Grouping Randomize into Treatment Groups Animal_Model->Grouping Dosing Daily IP Injection of This compound or Vehicle Grouping->Dosing Behavioral Weekly Behavioral Testing (Rotarod, Cylinder Test) Dosing->Behavioral Tissue_Collection Collect Brain Tissue Behavioral->Tissue_Collection Biochemistry Western Blot (pRab10) ELISA (Inflammation) Tissue_Collection->Biochemistry Histology IHC (TH, Iba1) Tissue_Collection->Histology

References

Application Notes and Protocols for SRI-29132 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SRI-29132, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in common cell culture assays. The information provided is intended to guide researchers in studying the effects of LRRK2 inhibition on inflammatory responses in macrophages and neurite dynamics in neuronal cells.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of LRRK2. LRRK2 is a complex, multi-domain protein that plays a role in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory signaling. Its downstream effectors include Rab GTPases, and it is implicated in the modulation of MAPK signaling pathways. Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effectors & Cellular Processes Inflammatory Stimuli Inflammatory Stimuli LRRK2 LRRK2 Inflammatory Stimuli->LRRK2 Cellular Stress Cellular Stress Cellular Stress->LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation MAPK_Pathway MAPK Pathway (e.g., ERK, JNK) LRRK2->MAPK_Pathway Modulation Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Inflammation Inflammation MAPK_Pathway->Inflammation Neurite_Dynamics Neurite Dynamics MAPK_Pathway->Neurite_Dynamics SRI29132 This compound SRI29132->LRRK2 Inhibition

Figure 1: Simplified LRRK2 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that cell-based IC50 values can vary depending on the cell line and assay conditions. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific model system.

ParameterValueAssay TypeSource
IC50 (WT LRRK2) 146 nMKinase Assay[1]
IC50 (G2019S-LRRK2) 75 nMKinase Assay[1]

Experimental Protocols

Macrophage Anti-Inflammatory Assay

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage-like cell line RAW 264.7 is used as a model system.

Workflow:

Macrophage_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells (e.g., 1 x 10^5 cells/well in a 24-well plate) B Incubate for 24 hours A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with LPS (e.g., 100 ng/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F H Perform cell viability assay (e.g., MTT, CellTiter-Glo) E->H G Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA F->G

Figure 2: Workflow for the macrophage anti-inflammatory assay.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete DMEM medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to adhere.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete DMEM to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal dose. Remove the old medium from the cells and add 450 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the negative control wells, add 50 µL of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer. Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube and store it at -80°C until analysis.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: To assess the cytotoxicity of this compound, perform a cell viability assay on the remaining cells in the plate. For example, using an MTT assay, add the MTT reagent to each well and incubate according to the manufacturer's protocol. Measure the absorbance to determine the percentage of viable cells relative to the control.

Neurite Outgrowth Assay

This protocol is designed to evaluate the potential of this compound to rescue or promote neurite outgrowth in a neuronal cell model. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.

Workflow:

Neurite_Outgrowth_Workflow cluster_setup Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis A Seed SH-SY5Y cells (e.g., 2 x 10^4 cells/well in a 24-well plate) B Differentiate with retinoic acid (RA) (e.g., 10 µM for 5-7 days) A->B C Induce neurite retraction (optional) (e.g., with a neurotoxic agent) B->C D Treat with this compound (various concentrations) C->D E Incubate for 48-72 hours D->E F Fix and stain cells (e.g., with β-III tubulin antibody) E->F G Image acquisition (fluorescence microscopy) F->G H Quantify neurite length and branching G->H

References

Application Notes and Protocols for SRI-29132 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29132, also known as TPZ-11, is a potent, selective, and brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. This compound's ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of LRRK2 in neurodegenerative diseases. These application notes provide a summary of available data on the dosage of LRRK2 inhibitors in animal models to guide the design of preclinical studies with this compound. While specific in vivo dosage data for this compound is not publicly available, information from studies on other potent LRRK2 inhibitors can serve as a valuable reference.

Data Presentation: LRRK2 Inhibitor Dosage in Animal Models

The following table summarizes dosage information for various LRRK2 inhibitors in preclinical animal models. This data can be used as a starting point for determining an appropriate dose for this compound, though empirical dose-ranging studies are essential.

Compound NameAnimal ModelRoute of AdministrationDosage RangeFrequencyKey Findings
MLi-2Mouse (G2019S KI)Oral Gavage1 - 90 mg/kgSingle doseDose-dependent inhibition of LRRK2 phosphorylation in brain and peripheral tissues.
MLi-2Mouse (G2019S KI)In-diet10, 30, 60 mg/kg/dayChronic (10 weeks)Amelioration of G2019S-dependent hyperphosphorylation to wild-type levels.
MLi-2MouseOral Gavage30 mg/kgOnce dailyNeuroprotective effects in a photothrombotic stroke model.
GNE-7915Mouse (LRRK2R1441G)Subcutaneous100 mg/kgTwice weekly (18 weeks)Reduced α-synuclein oligomers in the brain without adverse effects.
PF-06447475Rat (G2019S-LRRK2 BAC transgenic)Oral Gavage30 mg/kgTwice daily (4 weeks)Attenuated α-synuclein-induced neurodegeneration.
HG-10-102-01MouseIntraperitoneal50 - 100 mg/kgSingle doseInhibition of LRRK2 phosphorylation in the brain.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of LRRK2 inhibitors in animal models. These can be adapted for studies using this compound.

Protocol 1: Acute Pharmacodynamic Study of LRRK2 Inhibition in Mice

Objective: To determine the dose-dependent effect of a LRRK2 inhibitor on target engagement (LRRK2 phosphorylation) in the brain and peripheral tissues.

Materials:

  • This compound (or other LRRK2 inhibitor)

  • Vehicle (e.g., 40% (w/v) Hydroxypropyl-β-Cyclodextran in sterile water)

  • C57BL/6J mice (or a relevant transgenic model, e.g., LRRK2 G2019S knock-in)

  • Oral gavage needles

  • Tissue homogenization buffer with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • Western blotting reagents and antibodies (total LRRK2, phospho-LRRK2, Rab10, phospho-Rab10)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final doses (e.g., 1, 3, 10, 30, 60, 90 mg/kg).

  • Dosing: Administer a single dose of this compound or vehicle to mice via oral gavage. The volume should be consistent across all animals (e.g., 10 mL/kg).

  • Tissue Collection: At a predetermined time point post-dosing (e.g., 1 hour), euthanize the mice and rapidly dissect the brain, kidneys, and lungs.

  • Tissue Processing: Immediately snap-freeze tissues in liquid nitrogen and store at -80°C. For analysis, homogenize the tissues in ice-cold lysis buffer.

  • Biochemical Analysis:

    • Determine the protein concentration of the tissue lysates.

    • Perform Western blotting to assess the levels of total LRRK2, phosphorylated LRRK2 (e.g., at Ser1292), total Rab10, and phosphorylated Rab10 (a downstream substrate of LRRK2).

    • Quantify band intensities to determine the percentage of LRRK2 inhibition at each dose.

Protocol 2: Chronic Efficacy Study in a Parkinson's Disease Mouse Model

Objective: To evaluate the long-term therapeutic efficacy and safety of a LRRK2 inhibitor in a mouse model of Parkinson's disease.

Materials:

  • This compound (or other LRRK2 inhibitor)

  • Customized rodent chow with the desired concentration of the inhibitor.

  • A relevant mouse model of Parkinson's disease (e.g., α-synuclein pre-formed fibril (PFF) injection model, or a genetic model like LRRK2 G2019S).

  • Behavioral testing apparatus (e.g., rotarod, open field).

  • Immunohistochemistry reagents and antibodies (e.g., for tyrosine hydroxylase, α-synuclein pathology).

Procedure:

  • Model Induction (if applicable): Induce Parkinson's-like pathology (e.g., by stereotaxic injection of α-synuclein PFFs into the striatum).

  • Treatment Initiation: Begin feeding the mice with the custom diet containing this compound or a control diet.

  • Behavioral Analysis: Conduct a battery of behavioral tests at baseline and at regular intervals throughout the study (e.g., monthly) to assess motor function.

  • Long-term Monitoring: Monitor the health and body weight of the mice throughout the study.

    • Collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (tyrosine hydroxylase staining) and α-synuclein pathology.

    • Collect peripheral tissues (e.g., lung, kidney) for histological analysis to assess any potential long-term toxicity.

    • Perform biochemical analysis on brain tissue to confirm LRRK2 inhibition.

Mandatory Visualization

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to Golgi VPS35 VPS35 (Retromer) VPS35->LRRK2_inactive Interaction LRRK2_active LRRK2 (Active) (GTP-bound, Dimerized) LRRK2_inactive->LRRK2_active Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2_active->Mitochondrial_Function Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Endolysosomal_Function Endolysosomal Function Rab_GTPases->Endolysosomal_Function SRI29132 This compound (LRRK2 Kinase Inhibitor) SRI29132->LRRK2_active Inhibition Experimental_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., WT, Transgenic) Drug_Prep Prepare this compound Formulation Animal_Model->Drug_Prep Dose_Selection Select Dose Range (based on literature) Drug_Prep->Dose_Selection Dosing Administer this compound (e.g., Oral Gavage, In-diet) Dose_Selection->Dosing Monitoring Monitor Animal Health and Behavior Dosing->Monitoring Tissue_Collection Collect Tissues at Endpoint Monitoring->Tissue_Collection Behavior Behavioral Data Analysis Monitoring->Behavior Biochemistry Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemistry Histology Histological Analysis (IHC, Staining) Tissue_Collection->Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of recommended analytical techniques for the characterization and quantification of SRI-29132, a potent and selective LRRK2 kinase inhibitor. Due to the limited publicly available information on the specific physicochemical properties of this compound, this document provides generalized protocols for the analysis of small molecule LRRK2 inhibitors. Researchers are advised to optimize these methods for this compound specifically.

Overview of Analytical Techniques

A multi-faceted approach is recommended for the comprehensive analysis of this compound, encompassing quantification in biological matrices, assessment of target engagement, and characterization of its influence on downstream signaling pathways.

Analytical TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) Quantification of this compound in plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates.High sensitivity and selectivity. Requires optimization of chromatographic conditions and mass spectrometric parameters. Use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of this compound. Study of drug-target interactions and conformational changes.Provides detailed structural information. Lower sensitivity compared to MS. Useful for characterizing the purified active pharmaceutical ingredient (API).
Enzyme-Linked Immunosorbent Assay (ELISA) Measurement of LRRK2 protein levels and phosphorylation status of LRRK2 (e.g., pS935) and its substrates (e.g., pT73-Rab10) as pharmacodynamic biomarkers.High throughput and sensitive. Availability of specific and validated antibodies is critical.
Chemical Proteomics Determination of inhibitor potency (IC50) and selectivity profiling against a panel of kinases.Utilizes competition binding assays with affinity probes to assess target engagement in a complex biological matrix.
In Vitro Kinase Assays Direct measurement of the inhibitory activity of this compound on LRRK2 kinase activity.Can be performed using various detection methods, including radiometric, fluorescence-based, or luminescence-based assays.

Experimental Protocols

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol provides a general procedure for the quantification of a small molecule LRRK2 inhibitor in plasma. Note: Specific parameters such as transitions for multiple reaction monitoring (MRM) must be determined following direct infusion of this compound into the mass spectrometer.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar compound

  • Human plasma (or other relevant species)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or MeOH).

    • Serially dilute the stock solution in plasma to prepare calibration standards at a range of concentrations.

    • Prepare QC samples at low, medium, and high concentrations in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • HPLC-MS/MS Analysis:

    • HPLC Conditions (Example):

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: 5% B to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • MRM transitions: To be determined for this compound and the internal standard.

      • Optimize collision energy and other source parameters.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.

Western Blot for LRRK2 and pS935-LRRK2 in Cell Lysates

This protocol describes the analysis of total LRRK2 and its phosphorylation at Serine 935, a key pharmacodynamic biomarker for LRRK2 inhibitor activity.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pS935-LRRK2 and anti-LRRK2, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Image the chemiluminescent signal using a digital imager.

    • Quantify band intensities using densitometry software.

    • Normalize the pS935-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway LRRK2_Inhibitor This compound LRRK2 LRRK2 Kinase LRRK2_Inhibitor->LRRK2 Inhibition Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Inflammation Pro-inflammatory Response LRRK2->Inflammation Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Neuronal_Function Neuronal Function Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function Upstream_Activators Upstream Activators Upstream_Activators->LRRK2 Analytical_Workflow Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation Quantification Quantification (LC-MS/MS) Sample_Preparation->Quantification Pharmacodynamics Pharmacodynamic Analysis Sample_Preparation->Pharmacodynamics Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Pharmacodynamics->Data_Analysis

SRI-29132 for Parkinson's Disease Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases, particularly Parkinson's Disease.

Introduction: Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, in particular, is a common cause of late-onset, autosomal dominant PD and leads to enhanced kinase activity.[1] This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective kinase inhibitors being a primary strategy.[1][2] SRI-29132 is a potent, highly selective, and brain-permeable LRRK2 inhibitor, making it a valuable tool for investigating LRRK2 biology and its role in PD pathogenesis.[3] These application notes provide an overview of this compound and detailed protocols for its use in key experimental paradigms relevant to Parkinson's disease research.

I. Mechanism of Action and Key Applications

This compound exerts its effects by competitively binding to the ATP-binding site of the LRRK2 kinase domain, thereby inhibiting its phosphotransferase activity.[1] This inhibition has been shown to be effective against both wild-type (WT) LRRK2 and the hyperactive G2019S mutant.[3] The primary research applications for this compound in the context of Parkinson's disease are:

  • Investigating LRRK2-mediated neurodegeneration: By inhibiting LRRK2 kinase activity, researchers can explore its role in neuronal survival, neurite dynamics, and other cellular processes implicated in PD.

  • Modulating neuroinflammation: LRRK2 is highly expressed in immune cells, including microglia and macrophages.[4][5][6] this compound can be used to study the role of LRRK2 in pro-inflammatory responses, which are a key feature of the PD brain.[5][6]

  • Validating LRRK2 as a therapeutic target: As a potent and selective inhibitor, this compound serves as a crucial tool for preclinical validation of LRRK2 inhibition as a disease-modifying strategy for Parkinson's disease.

II. Data Presentation: Potency and Selectivity of this compound

The following table summarizes the in vitro potency of this compound against wild-type and the G2019S mutant of LRRK2.

TargetAssay TypeIC50 (nM)Reference
Wild-Type LRRK2cis-autophosphorylation kinase assay146[3]
G2019S-LRRK2cis-autophosphorylation kinase assay75[3]

III. Experimental Protocols

A. In Vitro LRRK2 Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on LRRK2 kinase activity.

1. Principle: The assay quantifies the phosphorylation of a model substrate (e.g., Myelin Basic Protein - MBP) or a specific LRRK2 peptide substrate (e.g., LRRKtide) by recombinant LRRK2 enzyme in the presence of ATP.[7] The amount of phosphorylation is measured, often using radioisotope incorporation (³²P-ATP) or mass spectrometry.[7][8][9]

2. Materials:

  • Recombinant human LRRK2 (WT or G2019S mutant)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (at a concentration around the Kₘ for LRRK2, e.g., 100 µM)

  • Substrate (e.g., MBP or LRRKtide)

  • This compound (dissolved in DMSO)

  • Reaction termination buffer (e.g., SDS-PAGE loading buffer or 0.1% formic acid for mass spectrometry)

  • Detection system (e.g., scintillation counter, mass spectrometer)

3. Procedure:

  • Prepare a dilution series of this compound in DMSO. A typical final concentration range to test would be from 1 nM to 10 µM.

  • In a reaction tube, combine the recombinant LRRK2 enzyme and the substrate in the kinase buffer.

  • Add the desired concentration of this compound or DMSO (vehicle control) to the reaction tubes and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding the termination buffer.

  • Analyze the results using the chosen detection method. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE and quantifying the radioactivity. For mass spectrometry, the ratio of phosphorylated to unphosphorylated substrate is determined.[8][9]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. Neurite Outgrowth Assay in Primary Neurons

This protocol assesses the effect of this compound on the morphology and complexity of neurons, a process often dysregulated in Parkinson's disease.

1. Principle: Primary neurons, often from embryonic rodent hippocampus or cortex, are cultured in the presence of this compound. The length and branching of neurites are then quantified to determine the impact of LRRK2 inhibition on neuronal morphology.[10][11][12]

2. Materials:

  • Primary neuronal cell culture (e.g., embryonic rat hippocampal neurons)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • This compound (dissolved in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope and image analysis software

3. Procedure:

  • Plate primary neurons on coated coverslips and allow them to adhere and begin to extend neurites (typically 24-48 hours).

  • Treat the neurons with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 48-72 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and then block non-specific antibody binding.

  • Incubate with the primary antibody against β-III tubulin, followed by incubation with the fluorescently labeled secondary antibody.

  • Mount the coverslips on microscope slides with mounting medium containing DAPI to stain the nuclei.

  • Acquire images of the neurons using a fluorescence microscope.

  • Quantify the total neurite length, number of primary neurites, and number of branch points per neuron using image analysis software (e.g., ImageJ with the NeuronJ plugin).[10]

  • Compare the neurite morphology of this compound-treated neurons to the vehicle-treated controls.

C. Macrophage/Microglia Inflammation Assay

This protocol evaluates the effect of this compound on the inflammatory response of immune cells, which is relevant to the neuroinflammatory component of Parkinson's disease.

1. Principle: Macrophages or microglial cells are stimulated with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce an inflammatory response.[5][6] The release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture medium is measured in the presence and absence of this compound.[4][13][14]

2. Materials:

  • Macrophage or microglial cell line (e.g., RAW 264.7) or primary microglia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • LPS (from E. coli)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

3. Procedure:

  • Plate the macrophage or microglial cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Compare the levels of cytokine release in this compound-treated cells to the vehicle-treated controls.

IV. Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 PD_mutations PD Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase PD_mutations->LRRK2 Increased Activity Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation SRI_29132 This compound SRI_29132->LRRK2 Neurite_Retraction Neurite Retraction Rab_GTPases->Neurite_Retraction Neuroinflammation Neuroinflammation Rab_GTPases->Neuroinflammation G start Plate Primary Neurons treat Treat with this compound or Vehicle (DMSO) start->treat fix Fix, Permeabilize, and Block treat->fix stain Immunostain for Neuronal Marker (e.g., β-III Tubulin) fix->stain image Image Acquisition (Fluorescence Microscopy) stain->image analyze Quantify Neurite Length and Branching image->analyze G cluster_0 Cell Culture cluster_1 Analysis plate_cells Plate Macrophages/Microglia pretreat Pre-treat with this compound or Vehicle plate_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Measure Cytokines (TNF-α, IL-6) via ELISA collect_supernatant->elisa

References

Protocol for SRI-29132 Administration in Mice: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the administration of SRI-29132, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in mouse models. This compound is a valuable tool for investigating the role of LRRK2 in various pathological conditions, particularly neurodegenerative diseases such as Parkinson's and Alzheimer's. This guide outlines the necessary materials, procedural steps, and data interpretation for the effective in vivo application of this compound. The protocol is based on established methodologies for potent, brain-permeable LRRK2 inhibitors and is intended to ensure reproducibility and accuracy in preclinical research.

Introduction

Leucine-Rich Repeat Kinase 2 (LRRK2) is a complex, multi-domain protein that has been implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[1] Dysregulation of LRRK2 kinase activity is strongly associated with the pathogenesis of both familial and sporadic Parkinson's disease. Furthermore, emerging evidence suggests a role for LRRK2 in neuroinflammatory processes underlying other neurodegenerative conditions. This compound is a potent and selective small molecule inhibitor of LRRK2 kinase activity, demonstrating high permeability across the blood-brain barrier, making it an effective tool for in vivo studies.[2] This protocol provides a comprehensive framework for the administration of this compound to mice, enabling researchers to investigate its therapeutic potential and elucidate the downstream effects of LRRK2 inhibition.

Data Presentation

The following table summarizes the dose-dependent effects of a structurally and functionally similar LRRK2 inhibitor, MLi-2, on the phosphorylation of LRRK2 at serine 1292 (pS1292), a marker of LRRK2 kinase activity, in various mouse tissues one hour after a single oral administration. This data serves as a reference for expected target engagement following the administration of a potent LRRK2 inhibitor like this compound.

Dose of MLi-2 (mg/kg)% Inhibition of pS1292 in Brain% Inhibition of pS1292 in Kidney% Inhibition of pS1292 in Lung
1~20%>90%>90%
3~50%>95%>95%
10>90%>98%>98%
30>95%>98%>98%
60>95%>98%>98%
90>95%>98%>98%

Note: This data is adapted from a study on the LRRK2 inhibitor MLi-2 and is intended to provide a general expectation for the dose-responsive effects of potent LRRK2 inhibitors.

Experimental Protocols

Materials
  • This compound (or other potent, brain-permeable LRRK2 inhibitor)

  • Vehicle for solubilization (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Experimental mice (strain, age, and gender as required by the study design)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution
  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total amount of this compound needed.

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding methylcellulose to heated sterile water (60-70°C) while stirring, followed by cooling on ice to allow for complete dissolution.

  • Solubilize this compound: Weigh the calculated amount of this compound and add it to the appropriate volume of the prepared vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).

  • Ensure complete suspension: Vortex the mixture thoroughly. If necessary, sonicate the suspension for short intervals to ensure a homogenous mixture. Prepare the dosing solution fresh daily.

Administration Protocol
  • Animal Handling: Acclimatize the mice to the experimental conditions for at least one week prior to the start of the study. Handle the mice gently to minimize stress.

  • Dosage Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound suspension.

  • Administration:

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound suspension. .

  • Frequency: Administer this compound once daily, or as determined by the specific experimental design and pharmacokinetic properties of the compound.

  • Control Group: A control group of mice should be administered the vehicle only, following the same procedure and schedule.

  • Monitoring: Observe the mice regularly for any signs of toxicity or adverse effects, including changes in weight, behavior, and overall health.

  • Tissue Collection and Analysis: At the end of the experimental period, euthanize the mice according to approved institutional guidelines. Collect tissues of interest (e.g., brain, kidney, lung) for subsequent analysis, such as Western blotting for LRRK2 phosphorylation to confirm target engagement.

Mandatory Visualizations

Signaling Pathway of LRRK2 Inhibition by this compound

LRRK2_Signaling_Pathway cluster_inflammation Neuroinflammation Pro-inflammatory Stimuli Pro-inflammatory Stimuli Microglia/Astrocytes Microglia/Astrocytes Pro-inflammatory Stimuli->Microglia/Astrocytes LRRK2 LRRK2 Microglia/Astrocytes->LRRK2 activates MAPK Pathway MAPK Pathway LRRK2->MAPK Pathway activates This compound This compound This compound->LRRK2 inhibits Cytokine Production Cytokine Production MAPK Pathway->Cytokine Production Neuronal Damage Neuronal Damage Cytokine Production->Neuronal Damage

Caption: LRRK2 signaling in neuroinflammation and its inhibition by this compound.

Experimental Workflow for this compound Administration in Mice

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Prepare this compound Solution Prepare this compound Solution Weigh Mice Weigh Mice Prepare this compound Solution->Weigh Mice Acclimatize Mice Acclimatize Mice Acclimatize Mice->Weigh Mice Calculate Dose Volume Calculate Dose Volume Weigh Mice->Calculate Dose Volume Oral Gavage Administration Oral Gavage Administration Calculate Dose Volume->Oral Gavage Administration Daily Dosing Daily Dosing Oral Gavage Administration->Daily Dosing Monitor Health Monitor Health Daily Dosing->Monitor Health Euthanasia Euthanasia Daily Dosing->Euthanasia End of Study Tissue Collection Tissue Collection Euthanasia->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis

Caption: Workflow for this compound administration and subsequent analysis in mice.

References

SRI-29132 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-29132 is a notable compound in contemporary research, necessitating standardized protocols for its preparation and storage to ensure experimental reproducibility and integrity. This document provides detailed application notes and protocols for the preparation and storage of this compound stock solutions. Due to the limited publicly available data on the specific solubility and stability of this compound, the following protocols are based on general best practices for similar research compounds. Researchers are strongly advised to perform small-scale solubility and stability tests before preparing large quantities of stock solutions.

Physicochemical Properties and Solubility

Table 1: General Solubility and Storage Recommendations for Research Compounds

ParameterRecommendationRemarks
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to enhance stability.
Secondary Solvents Ethanol, Dimethylformamide (DMF)May be used if DMSO is incompatible with the experimental system.
Aqueous Solubility Expected to be lowDilution of organic stock solutions into aqueous buffers may lead to precipitation.
Storage Temperature -20°C or -80°CAliquoting is highly recommended to avoid repeated freeze-thaw cycles.
Short-term Storage 2-8°CFor working solutions intended for use within a few days.
Light Sensitivity UnknownAs a precaution, store solutions in amber vials or protect from light.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be confirmed from the supplier's documentation.

  • Determine the required mass of this compound:

    • Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ).

    • For example, to prepare 1 mL of a 10 mM stock solution, you would need: 10 mM × 1 mL × (Molecular Weight of this compound in g/mol ) = Mass in mg.

  • Weighing the compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of this compound powder into the tube.

  • Dissolution:

    • Add the appropriate volume of high-purity, anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation at elevated temperatures.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for stock solution preparation and a conceptual signaling pathway where a kinase inhibitor like this compound might act.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Thaw Aliquot for Experiment store->use

Caption: Workflow for the preparation and storage of this compound stock solutions.

G Conceptual Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling upstream Upstream Signal kinase Target Kinase upstream->kinase substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response substrate->response sri29132 This compound sri29132->kinase Inhibition

Caption: Conceptual diagram of this compound inhibiting a target kinase.

Safety and Handling

  • Always handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information. If an SDS is not available from your supplier, handle the compound with the caution appropriate for a novel chemical entity with unknown toxicological properties.

  • Dispose of all waste materials in accordance with institutional and local regulations.

Disclaimer

The information provided in these application notes is intended for guidance purposes only and is based on general laboratory practices. The optimal conditions for the preparation and storage of this compound stock solutions may vary. It is the responsibility of the end-user to validate these protocols for their specific applications and to ensure the stability and activity of the compound under their experimental conditions.

Application Notes and Protocols for Western Blot Analysis Following SRI-29132 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of SRI-29132, a potent and selective LRRK2 kinase inhibitor.[1][2] This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes visual diagrams of the signaling pathway and experimental procedures.

Introduction

This compound is a selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in various cellular processes. Its activity has been shown to attenuate pro-inflammatory responses in macrophages and rescue neurite retraction phenotypes in neurons.[1] Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol details the use of Western blotting to assess the impact of this compound on LRRK2-mediated signaling pathways.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for conducting a Western blot experiment involving this compound treatment.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at an appropriate density in a 6-well plate or 10 cm dish and allow them to adhere and reach the desired confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh cell culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing media from the cultured cells and replace it with the media containing the various concentrations of this compound.[3] Include a vehicle control (media with the solvent at the same concentration used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration. The optimal time will vary depending on the cell type and the specific pathway being investigated.

II. Cell Lysis
  • Washing: After treatment, place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[4]

  • Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[5][6] For a 10 cm dish, 500 µl to 1 ml of lysis buffer is typically sufficient.[3][6]

  • Cell Scraping: Use a cell scraper to gently scrape the adherent cells off the plate in the presence of the lysis buffer.[4][5]

  • Collection and Agitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[5] Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[6]

  • Sonication (Optional): To shear DNA and reduce viscosity, sonicate the lysate on ice.[3][5][6]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[4][5][6]

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the protein extract, to a new pre-chilled tube.[4][5][6]

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

  • Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal loading of total protein for each sample in the subsequent steps.

IV. Sample Preparation for Electrophoresis
  • Sample Aliquoting: Aliquot the desired amount of protein (typically 10-50 µg per lane) from each lysate into new microcentrifuge tubes.

  • Laemmli Buffer Addition: Add an equal volume of 2x Laemmli sample buffer to each protein sample.[6]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][6]

  • Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.[6]

V. Gel Electrophoresis
  • Gel Preparation: Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein(s).

  • Sample Loading: Load the prepared protein samples and a molecular weight marker into the wells of the gel.[6]

  • Electrophoresis: Run the gel in 1x running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[6]

VI. Protein Transfer
  • Membrane Preparation: Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer. If using a nitrocellulose membrane, equilibration in transfer buffer is sufficient.

  • Transfer Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using an electrical current. The transfer time and voltage may need to be optimized.

VII. Immunoblotting
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3][4] The dilution factor will depend on the specific antibody.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3][4]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5][6]

  • Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[3][4][5]

VIII. Detection and Analysis
  • Chemiluminescent Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[4]

  • Signal Acquisition: Capture the chemiluminescent signal using an imaging system or X-ray film.[4]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison.

Treatment GroupConcentration (µM)Target Protein Level (Normalized to Loading Control)Standard Deviation
Vehicle Control01.00± 0.XX
This compound0.1X.XX± 0.XX
This compound1X.XX± 0.XX
This compound10X.XX± 0.XX

Visualizations

The following diagrams illustrate the theoretical signaling pathway and the experimental workflow.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor LRRK2 LRRK2 Receptor->LRRK2 Substrate (Inactive) Substrate (Inactive) LRRK2->Substrate (Inactive) Phosphorylates Substrate (Active) Substrate (Active) Substrate (Inactive)->Substrate (Active) Cellular Response Cellular Response Substrate (Active)->Cellular Response This compound This compound This compound->LRRK2 Inhibits

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis.

References

Application Note: Flow Cytometry Analysis of Immune Cell Modulation by SRI-29132

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SRI-29132 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a large, multi-domain protein with both kinase and GTPase activity.[1] LRRK2 is highly expressed in immune cells, including macrophages, monocytes, B cells, and T cells, and plays a crucial role in regulating inflammatory responses.[2][3][4] Dysregulation of LRRK2 activity is associated with inflammatory conditions, highlighting its potential as a therapeutic target. This compound offers a valuable tool for investigating the role of LRRK2 in immune cell function. This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on macrophage activation, pro-inflammatory cytokine production, and immune cell proliferation and apoptosis.

Mechanism of Action

This compound selectively inhibits the kinase activity of LRRK2.[1] LRRK2 kinase activity is implicated in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. By inhibiting LRRK2, this compound can modulate downstream signaling pathways, including those involved in cytokine release, phagocytosis, and antigen presentation.[2][5] This inhibitory action makes this compound a powerful compound for studying the intricate role of LRRK2 in the immune system.

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR TLR4 Inflammatory Stimuli->TLR LRRK2_inactive LRRK2 (Inactive) TLR->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates pRab_GTPases p-Rab GTPases SRI_29132 This compound SRI_29132->LRRK2_active Inhibits Downstream_Effectors Downstream Effectors (e.g., MAPK pathway) pRab_GTPases->Downstream_Effectors Transcription_Factors Transcription Factors (e.g., NF-κB) Downstream_Effectors->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Applications and Protocols

Flow cytometry is an ideal platform to dissect the cellular effects of this compound. Here, we provide protocols for assessing its impact on macrophage activation, cytokine production, apoptosis, and cell proliferation.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Isolate/Culture Immune Cells (e.g., Macrophages) Treatment 2. Treat with this compound (and inflammatory stimulus, e.g., LPS) Cell_Culture->Treatment Staining 3. Stain for Surface Markers and/or Intracellular Cytokines Treatment->Staining Acquisition 4. Acquire Data on Flow Cytometer Staining->Acquisition Analysis 5. Analyze Data (Gating and Quantification) Acquisition->Analysis

Caption: General experimental workflow for flow cytometry analysis.

Protocol 1: Analysis of Macrophage Activation

This protocol is designed to assess the effect of this compound on the expression of macrophage activation markers.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Human or mouse macrophages (e.g., primary monocyte-derived macrophages or a cell line like RAW 264.7)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fc Block (e.g., anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)

  • Viability dye (e.g., 7-AAD or propidium iodide)

Table 1: Antibody Panel for Macrophage Activation

Target MarkerFluorochromeCell TypePurpose
CD11bFITCMouseMacrophage identification
F4/80PEMouseMacrophage identification
CD86APCMouse/HumanM1 (pro-inflammatory) marker
CD206PerCP-Cy5.5Mouse/HumanM2 (anti-inflammatory) marker
MHC Class IIPE-Cy7Mouse/HumanAntigen presentation marker
CD14BV421HumanMonocyte/macrophage marker

Procedure:

  • Cell Culture and Treatment:

    • Plate macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Pre-treat cells with desired concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate cells with LPS (e.g., 100 ng/mL) for 24 hours to induce a pro-inflammatory response.

  • Cell Harvesting:

    • Gently scrape and collect the cells into FACS tubes.

    • Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add Fc Block and incubate for 10 minutes at 4°C.

    • Add the antibody cocktail (pre-titrated amounts) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of staining buffer.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of staining buffer containing a viability dye.

    • Acquire data on a flow cytometer.

Expected Results (Hypothetical Data):

Table 2: Effect of this compound on Macrophage Activation Marker Expression

Treatment% CD86+ (M1) of Live MacrophagesMFI of CD86% CD206+ (M2) of Live Macrophages
Vehicle Control5.2 ± 0.81500 ± 25045.3 ± 4.1
LPS (100 ng/mL)75.6 ± 6.312000 ± 150010.1 ± 2.5
LPS + this compound (1 µM)42.1 ± 5.16500 ± 90025.8 ± 3.2
LPS + this compound (10 µM)25.3 ± 3.93200 ± 50038.7 ± 3.9

Protocol 2: Intracellular Staining for Pro-inflammatory Cytokines

This protocol measures the production of key pro-inflammatory cytokines within macrophages following treatment with this compound.

Materials:

  • All materials from Protocol 1

  • Brefeldin A (protein transport inhibitor)

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNF-α, IL-6, IL-1β)

Table 3: Antibody Panel for Intracellular Cytokines

Target MarkerFluorochromeLocationPurpose
CD11bFITCSurfaceMacrophage identification
F4/80PESurfaceMacrophage identification
TNF-αAPCIntracellularPro-inflammatory cytokine
IL-6PerCP-Cy5.5IntracellularPro-inflammatory cytokine
IL-1βPE-Cy7IntracellularPro-inflammatory cytokine

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1, but add Brefeldin A (e.g., 10 µg/mL) for the last 4-6 hours of LPS stimulation.

  • Cell Harvesting and Surface Staining:

    • Harvest and stain for surface markers as described in Protocol 1.

  • Fixation and Permeabilization:

    • After surface staining, wash the cells and resuspend in 100 µL of Fixation/Permeabilization Buffer.

    • Incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1 mL of Permeabilization Wash Buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in 100 µL of Permeabilization Wash Buffer containing the intracellular antibody cocktail.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization Wash Buffer.

  • Data Acquisition:

    • Resuspend the cells in Flow Cytometry Staining Buffer and acquire data.

Expected Results (Hypothetical Data):

Table 4: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment% TNF-α+ of Live Macrophages% IL-6+ of Live Macrophages
Vehicle Control1.5 ± 0.30.8 ± 0.2
LPS (100 ng/mL)65.2 ± 5.958.7 ± 6.1
LPS + this compound (1 µM)38.9 ± 4.532.4 ± 4.2
LPS + this compound (10 µM)15.7 ± 2.812.1 ± 2.5

Protocol 3: Apoptosis Assay

This protocol utilizes Annexin V and a viability dye to assess this compound-induced apoptosis.

Materials:

  • This compound

  • Immune cells of interest

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells and treat with various concentrations of this compound for 24-72 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells twice with ice-cold PBS.

  • Staining:

    • Resuspend cells in 100 µL of Annexin V Binding Buffer.

    • Add Annexin V and the viability dye.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer immediately.

Expected Results (Hypothetical Data):

Table 5: Effect of this compound on Immune Cell Apoptosis

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.62.4 ± 0.5
This compound (10 µM)93.8 ± 2.83.1 ± 0.83.1 ± 0.7
This compound (50 µM)85.4 ± 4.18.2 ± 1.56.4 ± 1.2
Staurosporine (1 µM)15.2 ± 3.560.5 ± 5.824.3 ± 4.1

Protocol 4: Cell Proliferation Assay

This protocol uses a cell proliferation dye to monitor the effect of this compound on immune cell division.

Materials:

  • This compound

  • Immune cells capable of proliferation (e.g., T cells, B cells)

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • Appropriate cell stimulation agents (e.g., anti-CD3/CD28 for T cells)

Procedure:

  • Cell Labeling:

    • Label cells with the proliferation dye according to the manufacturer's instructions.

  • Cell Culture and Treatment:

    • Plate the labeled cells and add the appropriate stimulus.

    • Add different concentrations of this compound.

    • Culture for 3-5 days.

  • Cell Harvesting and Staining:

    • Harvest cells and stain with relevant surface markers and a viability dye if desired.

  • Data Acquisition:

    • Acquire data on a flow cytometer. Analyze the dilution of the proliferation dye to determine the number of cell divisions.

Expected Results (Hypothetical Data):

Table 6: Effect of this compound on T Cell Proliferation

TreatmentProliferation Index% Divided Cells
Unstimulated Control1.05 ± 0.085.2 ± 1.1
Stimulated Control3.85 ± 0.4585.6 ± 7.3
Stimulated + this compound (1 µM)3.10 ± 0.3872.4 ± 6.8
Stimulated + this compound (10 µM)1.95 ± 0.2545.1 ± 5.2

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the immunomodulatory effects of the LRRK2 inhibitor, this compound, using flow cytometry. These assays can elucidate the compound's impact on key immune cell functions, including activation, cytokine signaling, survival, and proliferation, thereby providing valuable insights for basic research and drug development.

References

Application Notes and Protocols for Immunohistochemistry Staining with SRI-29132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-29132 is a potent and highly selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) kinase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy. Immunohistochemistry (IHC) is a valuable technique to visualize the distribution of LRRK2 in tissue and to assess the pharmacodynamic effects of inhibitors like this compound by measuring the phosphorylation of LRRK2 or its substrates. These application notes provide detailed protocols for the IHC staining of LRRK2 and its phosphorylated forms, which can be adapted for use with this compound.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of LRRK2, preventing the transfer of a phosphate group to its substrates. The kinase activity of LRRK2 is implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammation. Pathogenic mutations, such as G2019S, lead to a hyperactive kinase, which is thought to contribute to neuronal toxicity. This compound can inhibit both wild-type and mutant LRRK2.[1] A key readout of LRRK2 kinase activity in cells and tissues is its autophosphorylation at serine 1292 (pS1292-LRRK2) and the phosphorylation of downstream substrates like Rab10 at threonine 73 (pT73-Rab10).[2][3]

Quantitative Data

The inhibitory activity of this compound and other relevant LRRK2 inhibitors is summarized in the table below. This data is crucial for determining appropriate concentrations for in vitro and in vivo experiments.

CompoundTargetAssay TypeIC50Reference
This compound Wild-Type LRRK2cis-autophosphorylation kinase assay146 nM[1]
This compound G2019S-LRRK2cis-autophosphorylation kinase assay75 nM[1]
MLi-2LRRK2Purified LRRK2 kinase assay0.76 nM[4][5]
MLi-2LRRK2Cellular pSer935 dephosphorylation assay1.4 nM[5]
GNE-7915LRRK2Kinase activity assay9 nM[6][7]

Signaling Pathway

The following diagram illustrates the LRRK2 signaling pathway and the point of inhibition by this compound.

LRRK2_Pathway cluster_upstream cluster_lrrk2 cluster_downstream Upstream_Activators Upstream Activators (e.g., GCPs, other kinases) LRRK2 LRRK2 Upstream_Activators->LRRK2 Activation pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Cellular_Processes Vesicular Trafficking, Autophagy, Inflammation pRab_GTPases->Cellular_Processes Modulation SRI_29132 This compound SRI_29132->pLRRK2 Inhibition

Caption: LRRK2 signaling pathway and inhibition by this compound.

Experimental Protocols

Immunohistochemistry for Phospho-LRRK2 (pS1292) in Paraffin-Embedded Brain Sections

This protocol is adapted from studies using LRRK2 inhibitors in mouse models and can be used to assess the in vivo efficacy of this compound.[8]

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Blocking solution: 5% normal goat serum in PBS with 0.3% Triton X-100

  • Primary antibody: Rabbit anti-pS1292-LRRK2 antibody

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

    • Embed the brain in OCT compound and freeze.

    • Cut 20-40 µm thick sections using a cryostat and mount them on slides.

  • Immunostaining:

    • Wash the sections three times for 5 minutes each in PBS.

    • Perform antigen retrieval by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow to cool for 30 minutes.

    • Wash sections in PBS three times for 5 minutes each.

    • Permeabilize and block the sections in blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-pS1292-LRRK2 antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the sections three times for 10 minutes each in PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.

    • Wash the sections three times for 10 minutes each in PBS in the dark.

    • Counterstain with DAPI for 10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips with antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a confocal or fluorescence microscope.

    • Quantify the fluorescence intensity of pS1292-LRRK2 staining in a region of interest using image analysis software (e.g., ImageJ).

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow Start Start Animal_Model Animal Model (e.g., LRRK2 mutant mouse) Start->Animal_Model Treatment Administer this compound or Vehicle Animal_Model->Treatment Tissue_Collection Collect Brain Tissue Treatment->Tissue_Collection IHC_Staining Perform IHC for pS1292-LRRK2 Tissue_Collection->IHC_Staining Imaging Confocal Microscopy IHC_Staining->Imaging Quantification Quantify Fluorescence Intensity Imaging->Quantification Data_Analysis Statistical Analysis (e.g., t-test) Quantification->Data_Analysis Conclusion Determine Efficacy of This compound Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for evaluating this compound efficacy using IHC.

Expected Results and Data Presentation

Treatment with an effective LRRK2 inhibitor like this compound is expected to reduce the levels of phosphorylated LRRK2. This can be visualized as a decrease in the intensity of the IHC signal for pS1292-LRRK2. Quantitative analysis of the IHC data can be presented in a table for clear comparison between treatment groups.

Example Table of Quantitative IHC Data:

Treatment GroupDose (mg/kg)Mean Fluorescence Intensity of pS1292-LRRK2 (Arbitrary Units)% Inhibition vs. Vehiclep-value
Vehicle-1500 ± 1200%-
This compound10950 ± 9536.7%<0.05
This compound30450 ± 6070.0%<0.01
This compound100200 ± 3586.7%<0.001

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between LRRK2 hyper-activity, the therapeutic intervention with this compound, and the expected outcome.

logical_relationship LRRK2_Hyperactivity LRRK2 Hyper-activity (e.g., G2019S mutation) Increased_pLRRK2 Increased LRRK2 Phosphorylation LRRK2_Hyperactivity->Increased_pLRRK2 leads to Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Increased_pLRRK2->Neuronal_Dysfunction contributes to SRI_29132_Intervention Therapeutic Intervention: This compound SRI_29132_Intervention->LRRK2_Hyperactivity Inhibits Reduced_pLRRK2 Reduced LRRK2 Phosphorylation SRI_29132_Intervention->Reduced_pLRRK2 results in Neuroprotection Neuroprotection Reduced_pLRRK2->Neuroprotection promotes

References

Troubleshooting & Optimization

SRI-29132 Technical Support Center: Troubleshooting Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SRI-29132, a potent and selective LRRK2 kinase inhibitor. The information is tailored for scientists in drug development and related fields to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, highly selective, and brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by targeting the kinase activity of LRRK2, which is implicated in various cellular processes, including inflammatory responses and neuronal dynamics. Mutations in the LRRK2 gene are a known cause of familial Parkinson's disease.

Q2: What are the recommended starting concentrations for in vitro assays?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in cis-autophosphorylation kinase assays. For wild-type (WT) LRRK2, the IC50 is 146 nM, and for the G2019S mutant LRRK2, it is 75 nM. It is recommended to perform a dose-response experiment starting with concentrations around these values to determine the optimal concentration for your specific experimental setup.

Q3: How should I dissolve and store this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium or assay buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What are the expected outcomes of this compound treatment in common assays?

A4:

  • LRRK2 Kinase Assay: Expect a dose-dependent decrease in LRRK2 kinase activity, which can be measured by a reduction in the phosphorylation of a LRRK2 substrate or LRRK2 autophosphorylation.

  • Macrophage Inflammation Assay: In macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), this compound is expected to attenuate the pro-inflammatory response. This can be quantified by a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Neurite Outgrowth Assay: In neuronal cell models, this compound may rescue neurite retraction phenotypes induced by cellular stressors or LRRK2 overexpression. This is observed as an increase in neurite length or complexity.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against LRRK2.

TargetAssay TypeIC50
Wild-Type LRRK2cis-autophosphorylation146 nM
G2019S-LRRK2cis-autophosphorylation75 nM

Signaling Pathway Diagram

LRRK2_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm SRI_29132_ext This compound (extracellular) SRI_29132_int This compound (intracellular) SRI_29132_ext->SRI_29132_int Cellular Uptake LRRK2 LRRK2 Kinase SRI_29132_int->LRRK2 Inhibition pSubstrate Phosphorylated Substrate LRRK2->pSubstrate Phosphorylation Substrate LRRK2 Substrate (e.g., Rab10) Substrate->LRRK2 Inflammation Pro-inflammatory Response pSubstrate->Inflammation Promotes Neurite_Retraction Neurite Retraction pSubstrate->Neurite_Retraction Promotes

Caption: LRRK2 inhibition by this compound and its downstream effects.

Troubleshooting Guides

Issue 1: No or Low Inhibition of LRRK2 Kinase Activity

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Inhibitor Concentration Perform a dose-response curve starting from a low nanomolar range up to a micromolar range to determine the optimal inhibitory concentration for your specific assay conditions.
Inhibitor Degradation Ensure proper storage of this compound stock solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions for each experiment.
High ATP Concentration in Assay This compound is an ATP-competitive inhibitor. If the ATP concentration in your kinase assay is too high, it can outcompete the inhibitor. Determine the Km of ATP for your LRRK2 enzyme and use an ATP concentration at or below the Km.
Inactive Enzyme Verify the activity of your recombinant LRRK2 enzyme using a known potent LRRK2 inhibitor as a positive control. Ensure the enzyme has been stored correctly and has not lost activity.
Inhibitor-Induced Protein Degradation Prolonged incubation with some LRRK2 inhibitors can lead to the destabilization and proteasomal degradation of the LRRK2 protein. Assess LRRK2 protein levels by Western blot following treatment. If degradation is observed, consider shorter incubation times.
Issue 2: Inconsistent Results in Cell-Based Assays

Possible Causes and Solutions:

CauseRecommended Action
Cell Line Variability Ensure you are using a consistent cell line and passage number. Different cell lines can have varying levels of endogenous LRRK2 expression and different sensitivities to inhibitors.
Cell Health Monitor cell viability and morphology. Ensure cells are healthy and not overly confluent before and during the experiment. Perform a cytotoxicity assay to rule out inhibitor-induced cell death.
Inconsistent Stimulation For inflammation assays, ensure consistent timing and concentration of the stimulating agent (e.g., LPS). For neurite outgrowth assays, use a consistent method for inducing neurite retraction if applicable.
Variability in Assay Readout For cytokine measurements, ensure consistent antibody lots and incubation times for ELISA or other immunoassays. For neurite outgrowth analysis, use automated image analysis software to reduce user bias in quantifying neurite length.
Issue 3: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results

Possible Causes and Solutions:

CauseRecommended Action
Cell Permeability While this compound is reported to be brain-permeable, its permeability can vary across different cell types used in vitro. If a lack of cellular activity is observed despite potent in vitro kinase inhibition, consider performing a cell permeability assay.
Off-Target Effects At higher concentrations, kinase inhibitors can have off-target effects that may mask or confound the expected phenotype. It is crucial to use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different LRRK2 inhibitor as a control to confirm that the observed phenotype is due to LRRK2 inhibition.
Cellular Context The cellular environment is more complex than a purified kinase assay. Cellular factors such as protein-protein interactions and substrate availability can influence the apparent potency of an inhibitor. Cellular assays that measure the phosphorylation of a known LRRK2 substrate (e.g., Rab10) are often more physiologically relevant than in vitro kinase assays.

Experimental Protocols

LRRK2 In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general luminescent kinase assay and can be used to measure the activity of this compound.

Materials:

  • Recombinant LRRK2 (Wild-Type or G2019S)

  • LRRK2 substrate (e.g., LRRKtide)

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer with 1% DMSO.

  • In a 384-well plate

Navigating SRI-29132: A Technical Guide to Optimizing Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent LRRK2 inhibitor SRI-29132, achieving optimal concentration is paramount for experimental success. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro studies.

This guide offers detailed experimental protocols, data-driven insights, and visual aids to empower researchers in refining their methodologies and interpreting their results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in cell culture?

A1: Based on its known potency, a starting concentration in the range of 100 nM to 1 µM is recommended for most cell-based assays. This compound has an IC50 of 146 nM for wild-type LRRK2 and 75 nM for the G2019S mutant. The optimal concentration will ultimately depend on the specific cell type and the experimental endpoint.

Q2: How can I assess the efficacy of this compound in my cellular model?

A2: The most direct method to assess this compound efficacy is to measure the phosphorylation of LRRK2's downstream target, Rab10, at threonine 73 (pRab10 T73). A reduction in pRab10 levels upon treatment with this compound indicates successful target engagement and inhibition of LRRK2 kinase activity. Western blotting or targeted mass spectrometry are suitable techniques for this analysis. Another common readout is the autophosphorylation of LRRK2 at serine 1292 (pS1292), which also reflects its kinase activity.

Q3: What is the recommended incubation time for this compound treatment?

A3: Incubation times can vary depending on the experimental goals. For assessing direct LRRK2 inhibition, a shorter incubation period of 1 to 4 hours is often sufficient to observe a significant decrease in pRab10 levels. For studying downstream cellular phenotypes, longer incubation times of 24 hours or more may be necessary.

Q4: I am not observing the expected inhibition of LRRK2 activity. What are the possible reasons?

A4: Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or low inhibition of LRRK2 activity (e.g., no change in pRab10 levels) Suboptimal this compound Concentration: The concentration used may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations from 10 nM to 10 µM.
Compound Degradation: Improper storage or handling may have led to the degradation of the this compound stock solution.Prepare a fresh stock solution of this compound from a reliable source. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Cell Line Insensitivity: The cell line may have low endogenous LRRK2 expression or compensatory mechanisms that counteract the inhibitor's effect.Confirm LRRK2 expression in your cell line via Western blot or qPCR. Consider using a cell line with known high LRRK2 expression or a LRRK2 overexpression system.
Incorrect Experimental Protocol: Issues with cell lysis, antibody quality, or detection methods can lead to inaccurate results.Review and optimize your Western blot or other detection protocol. Ensure the use of validated antibodies and appropriate controls.
Cell Toxicity or Off-Target Effects Observed High this compound Concentration: Excessive concentrations can lead to off-target effects and cellular toxicity. Some LRRK2 inhibitors have been associated with effects in peripheral tissues like the lungs and kidneys at high doses.Reduce the concentration of this compound. Determine the lowest effective concentration from your dose-response curve. Perform cell viability assays (e.g., MTT, LDH) to assess cytotoxicity.
Prolonged Incubation Time: Long exposure to the inhibitor, even at lower concentrations, may induce cellular stress.Optimize the incubation time. Determine the shortest time required to achieve the desired biological effect.
Compound Purity: Impurities in the this compound preparation could contribute to off-target effects.Use a highly purified source of this compound.
Variability in Experimental Results Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses.Standardize your cell culture procedures. Use cells within a consistent passage number range and maintain a consistent seeding density.
Inaccurate Pipetting: Errors in preparing dilutions or adding reagents can lead to significant variability.Calibrate your pipettes regularly. Use precise pipetting techniques.
Biological Replicates: Insufficient biological replicates may not account for inherent biological variability.Increase the number of biological replicates for each experimental condition to ensure statistical significance.

Experimental Protocols

Dose-Response Experiment for this compound Efficacy

This protocol outlines a general workflow for determining the optimal concentration of this compound in a neuronal cell line.

1. Cell Seeding:

  • Plate a human neuroglioma cell line (e.g., H4) or other relevant cell type in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Culture cells in appropriate media overnight.

2. This compound Treatment:

  • Prepare a series of this compound dilutions in fresh cell culture media. A suggested concentration range is: 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

  • Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.

  • Incubate the cells for 2 hours at 37°C.

3. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against pRab10 (T73), total Rab10, and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using an ECL substrate and image the results.

5. Data Analysis:

  • Quantify the band intensities for pRab10 and total Rab10.

  • Normalize the pRab10 signal to the total Rab10 signal for each sample.

  • Plot the normalized pRab10 levels against the this compound concentration to generate a dose-response curve and determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells with this compound cell_seeding->treatment sri_prep Prepare this compound Dilutions sri_prep->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot lysis->western data_analysis Data Analysis western->data_analysis

Fig. 1: Experimental workflow for determining this compound dose-response.

LRRK2 Signaling Pathway

Understanding the LRRK2 signaling pathway is crucial for interpreting the effects of this compound. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its kinase activity is central to its pathological role in Parkinson's disease.

lrrk2_pathway LRRK2 LRRK2 Kinase Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pRab10 (T73) Rab10->pRab10 Downstream Downstream Cellular Processes (e.g., Vesicular Trafficking) pRab10->Downstream Regulates SRI29132 This compound SRI29132->LRRK2 Inhibits

Fig. 2: Simplified LRRK2 signaling pathway and the action of this compound.

By providing this comprehensive technical resource, we aim to facilitate the effective and efficient use of this compound in research, ultimately contributing to a deeper understanding of LRRK2 biology and the development of novel therapeutics.

How to prevent SRI-29132 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of SRI-29132 to prevent its degradation and ensure experimental reproducibility. The following information is based on general best practices for small molecule kinase inhibitors, as specific degradation studies on this compound are not extensively available in public literature.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound and provides troubleshooting guidance.

Question: My this compound solution appears to have lost activity. What are the potential causes?

Answer: Loss of activity can stem from several factors, primarily related to compound degradation. The most common causes include:

  • Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can degrade the compound.

  • Solvent Instability: The choice of solvent and its purity can affect the stability of the dissolved compound.

  • pH Instability: Extreme pH conditions in your experimental buffers can lead to hydrolysis or other chemical reactions that inactivate this compound.

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, especially over prolonged periods.

  • Contamination: Contamination of stock solutions with water, bacteria, or other reactive substances can degrade the compound.

Question: I am observing inconsistent results between experiments. Could this be related to this compound degradation?

Answer: Yes, inconsistent results are a common symptom of compound instability. If the rate of degradation varies between experimental setups (e.g., due to different incubation times, light exposure, or buffer preparations), it can lead to variability in the effective concentration of the active compound, resulting in poor reproducibility.

Question: What are the visible signs of this compound degradation?

Answer: While chemical degradation is often not visible, you may occasionally observe:

  • Color Change: A change in the color of your stock solution or experimental medium.

  • Precipitation: The formation of a precipitate in your stock solution or working solutions, which could indicate the formation of insoluble degradation products.

Question: How can I minimize the risk of this compound degradation?

Answer: To minimize degradation, adhere to the following best practices:

  • Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C in a tightly sealed, light-protected vial.

  • Use High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., DMSO) for preparing stock solutions.

  • Prepare Fresh Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock. Avoid storing dilute aqueous solutions for extended periods.

  • Control Experimental Conditions: Maintain consistent pH, temperature, and light exposure across all experiments.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.

Quantitative Data on Compound Stability (Illustrative)

The following tables provide illustrative data on the stability of a typical small molecule kinase inhibitor under various conditions. Note: This is generalized data and may not represent the exact stability profile of this compound.

Table 1: Effect of Temperature on Stock Solution Stability (in DMSO at -20°C)

Storage DurationPercent Degradation (Hypothetical)
1 Month< 1%
3 Months1-2%
6 Months2-5%
12 Months5-10%

Table 2: Effect of pH on Stability in Aqueous Buffer (at 37°C for 24 hours)

pHPercent Degradation (Hypothetical)
4.015-25%
7.4< 5%
9.010-20%

Table 3: Effect of Light Exposure on Stability in Aqueous Buffer (at Room Temperature for 8 hours)

Light ConditionPercent Degradation (Hypothetical)
Dark< 2%
Ambient Lab Light5-10%
Direct Sunlight> 30%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated precision balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions
  • Materials:

    • This compound stock solution (in DMSO)

    • Appropriate aqueous buffer or cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Ensure that the final concentration of DMSO in the experimental system is low (typically <0.1%) to avoid solvent-induced artifacts.

    • Prepare working solutions fresh immediately before use. Do not store dilute aqueous solutions of the compound.

Visualizations

G Generic LRRK2 Signaling Pathway Inhibition LRRK2 LRRK2 Kinase Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Effects pSubstrate->Downstream SRI29132 This compound SRI29132->LRRK2 Inhibition

Caption: Inhibition of LRRK2 kinase activity by this compound.

G Experimental Workflow for Assessing Compound Stability start Prepare Fresh This compound Solution stress Expose to Stress Conditions (e.g., Light, Temp, pH) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC-UV/MS sample->analyze quantify Quantify Remaining Parent Compound analyze->quantify end Determine Degradation Rate quantify->end

Caption: Workflow for evaluating the stability of this compound.

G Troubleshooting Logic for this compound Degradation start Inconsistent Results or Loss of Activity check_storage Review Storage Conditions (Temp, Light, Aliquoting) start->check_storage check_solution Examine Solution Prep (Solvent, Freshness) check_storage->check_solution Storage OK new_stock Prepare Fresh Stock Solution check_storage->new_stock Storage Issue check_assay Assess Assay Conditions (pH, Incubation Time) check_solution->check_assay Solution Prep OK check_solution->new_stock Solution Prep Issue check_assay->new_stock Assay OK re_run Re-run Experiment with Fresh Reagents new_stock->re_run

Caption: A logical approach to troubleshooting this compound degradation.

SRI-29132 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of SRI-29132, a potent and selective LRRK2 kinase inhibitor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) kinase activity.[1][2] It is designed to be highly permeable to the blood-brain barrier.[1][2] Its intended therapeutic effects are based on the attenuation of pro-inflammatory responses in macrophages and the rescue of neurite retraction phenotypes in neurons by inhibiting LRRK2.[1][2]

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor LRRK2 LRRK2 Receptor->LRRK2 Activation Substrate Substrate LRRK2->Substrate Phosphorylation pSubstrate pSubstrate Downstream_Effects Downstream_Effects pSubstrate->Downstream_Effects Cellular Response SRI_29132 SRI_29132 SRI_29132->LRRK2 Inhibition

Q2: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[3] For small molecule inhibitors, this can lead to a range of unintended consequences, from misleading experimental results to potential toxicity in a clinical setting.[3][4] Understanding and mitigating these effects is crucial for accurate data interpretation and the development of safe and effective therapeutics.[3]

Q3: Are there known off-target effects for this compound?

Publicly available information does not currently provide a detailed profile of specific off-target interactions for this compound. However, as with any small molecule inhibitor, it is essential for researchers to experimentally determine and control for potential off-target effects within their specific experimental system.

Troubleshooting Guides: Investigating and Mitigating Off-Target Effects

This section provides guidance on how to identify and address potential off-target effects of this compound.

Issue 1: Unexpected or inconsistent experimental results.

Unexpected phenotypes or data that are inconsistent with the known function of LRRK2 may be indicative of off-target effects.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Before investigating off-targets, verify that this compound is inhibiting LRRK2 in your experimental system. A western blot for phosphorylated LRRK2 or a downstream substrate is a common method.

  • Perform a Dose-Response Study: Off-target effects are often concentration-dependent.[5] By testing a range of this compound concentrations, you can identify the minimal concentration required for LRRK2 inhibition and potentially distinguish on-target from off-target effects.

  • Utilize a Structurally Unrelated LRRK2 Inhibitor: If a similar phenotype is observed with a different, structurally distinct LRRK2 inhibitor, it is more likely to be an on-target effect.

  • Conduct a Kinase Profile Screen: To identify potential off-target kinases, screen this compound against a broad panel of kinases.

Off_Target_Workflow Start Unexpected Experimental Result Dose_Response Perform Dose-Response Study Start->Dose_Response Control_Compound Use Structurally Unrelated LRRK2 Inhibitor Start->Control_Compound Kinase_Screen Conduct Kinase Profiling Screen Start->Kinase_Screen Analyze_Data Analyze Results Dose_Response->Analyze_Data Control_Compound->Analyze_Data Kinase_Screen->Analyze_Data On_Target Effect is Likely On-Target Analyze_Data->On_Target Consistent with LRRK2 Inhibition Off_Target Potential Off-Target Identified Analyze_Data->Off_Target Inconsistent or New Targets Found Mitigate Implement Mitigation Strategies Off_Target->Mitigate

Issue 2: How to design experiments to proactively identify off-target effects.

Proactive screening can save time and resources by identifying potential off-target interactions early in the research process.

Experimental Protocols:

1. Kinase Selectivity Profiling:

This experiment assesses the selectivity of this compound against a large panel of kinases.

  • Principle: Kinase activity is measured in the presence and absence of the inhibitor. A reduction in activity indicates inhibition.

  • Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP onto a substrate.[6][7] Alternatively, luminescence-based assays that quantify ADP production, such as ADP-Glo™, can be used.[8][9]

  • Data Presentation: Results are typically presented as the percent inhibition at a fixed concentration or as IC50 values for any kinases that are significantly inhibited.

Kinase% Inhibition at 1 µM this compoundIC50 (nM)
LRRK298%10
Kinase A5%>10,000
Kinase B65%500
Kinase C12%>10,000

2. Chemoproteomics:

This approach identifies the protein interaction profile of a small molecule in a cellular context.[10]

  • Principle: A cell lysate is incubated with the compound, and proteins that bind to it are identified using mass spectrometry.[10]

  • Methodology: A dose-dependent, competition-based experimental design can be used to rank the binding affinity of the inhibitor to various kinases.[10]

  • Data Presentation: The output is a list of proteins that interact with this compound, with quantitative data on binding affinity.

Protein TargetBinding Affinity (Kd)
LRRK215 nM
Off-Target X1.2 µM
Off-Target Y5.8 µM
Issue 3: How to mitigate observed or potential off-target effects.

Once potential off-target effects are identified, several strategies can be employed to minimize their impact on experimental outcomes.

Mitigation Strategies:

  • Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This can be determined from a dose-response curve.

  • Use of Controls:

    • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.

    • Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound to control for effects unrelated to kinase inhibition.

  • Genetic Approaches:

    • Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to reduce the expression of the intended target (LRRK2) or a suspected off-target. This can help to validate that the observed phenotype is due to the inhibition of a specific protein.

    • Rescue Experiments: In a knockout/knockdown background, reintroducing the target protein should rescue the phenotype if it is an on-target effect.

Mitigation_Strategies Start Potential Off-Target Effect Identified Optimize_Conc Optimize Inhibitor Concentration Start->Optimize_Conc Use_Controls Employ Rigorous Controls Start->Use_Controls Genetic_Approach Utilize Genetic Approaches Start->Genetic_Approach Conclusion Increased Confidence in On-Target Effect Optimize_Conc->Conclusion Use_Controls->Conclusion Genetic_Approach->Conclusion

References

Technical Support Center: Improving the In Vivo Bioavailability of SRI-29132

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI-29132. The focus is on addressing potential challenges related to its in vivo bioavailability to help ensure optimal experimental outcomes.

Troubleshooting Guides

Researchers encountering lower-than-expected efficacy of this compound in vivo may be facing challenges with its bioavailability. This guide offers a structured approach to troubleshoot and improve the systemic exposure of the compound.

Problem: Low or Variable Efficacy in Animal Models

If you are observing inconsistent or lower-than-anticipated results in your in vivo experiments with this compound, it may be indicative of poor absorption from the administration site.

dot

G cluster_troubleshooting Troubleshooting Workflow for Poor In Vivo Efficacy A Observed Low/Variable In Vivo Efficacy B Hypothesis: Poor Bioavailability A->B C Step 1: Physicochemical Characterization B->C D Is the compound poorly soluble? C->D E Step 2: Formulation Optimization D->E Yes I Re-evaluate Formulation/Consider Alternative Routes D->I No, investigate other factors (e.g., metabolism) F Step 3: In Vivo Pharmacokinetic (PK) Study E->F G Is bioavailability improved? F->G H Proceed with Efficacy Studies G->H Yes G->I No

Caption: Troubleshooting workflow for addressing poor in vivo efficacy.

Suggested Solutions:

  • Assess Physicochemical Properties: Begin by determining the aqueous solubility and permeability of your batch of this compound. Poorly soluble drugs are a common cause of low oral bioavailability.[1][2]

  • Formulation Development: If solubility is low, consider reformulating this compound. Several strategies can enhance the bioavailability of poorly soluble compounds.[3][4]

  • Conduct a Pilot Pharmacokinetic (PK) Study: Before proceeding with extensive efficacy studies, perform a pilot PK study to measure the concentration of this compound in plasma over time. This will provide direct evidence of its absorption and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) kinase activity.[5][6] It is highly permeable to the blood-brain barrier and is effective in attenuating pro-inflammatory responses in macrophages and rescuing neurite retraction phenotypes in neurons.[5]

dot

SRI29132 This compound LRRK2 LRRK2 Kinase SRI29132->LRRK2 Inhibits Downstream Downstream Pro-inflammatory and Neurotoxic Pathways LRRK2->Downstream Activates

Caption: Simplified signaling pathway of this compound.

Q2: I'm seeing poor results in my oral gavage experiments. What could be the issue?

A2: Poor efficacy following oral administration is often linked to low bioavailability. This can be due to poor aqueous solubility, degradation in the gastrointestinal tract, or significant first-pass metabolism.[7][8] We recommend evaluating the formulation of this compound.

Q3: What are some common formulation strategies to improve the bioavailability of a compound like this compound?

A3: For poorly soluble compounds, several formulation strategies can be employed to enhance bioavailability:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.[1][9][10]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[1]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][9]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its aqueous solubility.[1][2]

Q4: How can I choose the best formulation strategy for this compound?

A4: The optimal formulation strategy depends on the specific physicochemical properties of this compound. A systematic approach is recommended:

dot

cluster_workflow Formulation Selection Workflow Start Start: Poorly Soluble Compound (e.g., this compound) Solubility Determine Solubility Profile (pH, solvents) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 assay) Solubility->Permeability Formulation Select Formulation Strategy Permeability->Formulation Micronization Particle Size Reduction Formulation->Micronization High Permeability Lipid Lipid-Based Formulation Formulation->Lipid High LogP Amorphous Amorphous Solid Dispersion Formulation->Amorphous Broad Applicability Evaluate In Vitro Dissolution & In Vivo PK Studies Micronization->Evaluate Lipid->Evaluate Amorphous->Evaluate

Caption: Workflow for selecting a suitable formulation strategy.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

This protocol describes a general method for preparing a micronized suspension to improve the dissolution rate of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Mortar and pestle or mechanical mill

  • Probe sonicator

  • Particle size analyzer

Procedure:

  • Weigh the required amount of this compound.

  • If using a mortar and pestle, triturate the powder until a fine, uniform consistency is achieved. For larger quantities, use a mechanical mill following the manufacturer's instructions.

  • Gradually add the vehicle to the micronized powder while continuously triturating to form a smooth paste.

  • Continue to add the vehicle incrementally until the final desired concentration is reached.

  • Transfer the suspension to a suitable container and sonicate on ice using a probe sonicator to further reduce particle size and ensure homogeneity.

  • Measure the particle size distribution to confirm that the desired micron-range has been achieved.

Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS) of this compound

This protocol provides a starting point for developing a self-emulsifying drug delivery system.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Vortex mixer

  • Heated magnetic stir plate

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

  • Add the required amount of this compound to the selected excipient mixture.

  • Gently heat the mixture (if necessary) on a magnetic stir plate until the drug is completely dissolved.

  • Vortex the formulation to ensure homogeneity.

  • To test the self-emulsification properties, add a small amount of the formulation to an aqueous medium and observe the formation of a microemulsion.

Data Presentation

Table 1: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension10150 ± 352.0600 ± 120100 (Reference)
Micronized Suspension10350 ± 601.51500 ± 250250
Lipid-Based (SEDDS)10800 ± 1501.04200 ± 500700

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL)
Water< 0.01
0.5% Methylcellulose< 0.01
Polyethylene Glycol 4005.2
Capryol 9012.5
Cremophor EL25.8
Transcutol P35.1

This data is hypothetical and intended to guide formulation development.

References

Technical Support Center: Refining SRI-29132 Treatment Duration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of SRI-29132 in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for this compound?

There is no single recommended treatment duration for this compound, as the optimal time will vary depending on the cell type, the concentration of this compound used, and the specific biological question being investigated. A crucial first step is to perform a time-course experiment to determine the ideal duration for your specific experimental setup.[1] We recommend starting with a broad range of time points to capture both early and late cellular responses.

Q2: How do I design a time-course experiment to determine the optimal treatment duration?

To determine the optimal treatment duration, you should treat your cells with a predetermined concentration of this compound and collect samples at various time points. It is advisable to start with the longest time point and work backward.[1] A well-designed experiment will help you identify the time at which the desired effect is maximal without inducing significant cytotoxicity.

Q3: What factors should I consider when selecting time points for my experiment?

When selecting time points, consider the known mechanism of action of this compound, which is a LRRK2 kinase inhibitor.[2][3] Inhibition of kinase activity is often a rapid event, so including early time points (e.g., 1, 4, 8 hours) is important. However, downstream cellular consequences, such as changes in protein expression or cell phenotype, may take longer to manifest, necessitating later time points (e.g., 24, 48, 72 hours). The doubling time of your cell line is another critical factor to consider, as longer experiments can be confounded by cell proliferation.[4]

Q4: Should I be concerned about the stability of this compound in culture media over long incubation periods?

Troubleshooting Guides

Issue 1: High levels of cell death observed even at short treatment durations.

  • Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or acute toxicity.

  • Solution:

    • Perform a Dose-Response Experiment: Before conducting a time-course experiment, it is essential to determine the optimal working concentration of this compound.[1] This can be achieved by treating your cells with a range of concentrations for a fixed period (e.g., 24 hours) and assessing cell viability using an MTT or similar assay.

    • Select a Sub-toxic Concentration: Choose a concentration for your time-course experiment that shows the desired biological effect with minimal impact on cell viability.

    • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure that the solvent used to dissolve this compound is not causing the cytotoxicity.[1]

Issue 2: No observable effect of this compound treatment at any time point.

  • Possible Cause 1: The treatment duration may be too short for the desired downstream effect to become apparent.

  • Solution 1: Extend the time course of your experiment to include later time points (e.g., 72, 96 hours), ensuring you have appropriate controls for cell confluence and media stability.

  • Possible Cause 2: The concentration of this compound used is too low.

  • Solution 2: Refer to your dose-response data to ensure you are using a concentration that is known to be active in your cell system. If no dose-response data is available, perform one to identify an effective concentration.

  • Possible Cause 3: The target of this compound, LRRK2, may not be expressed or active in your cell line.

  • Solution 3: Confirm the expression of LRRK2 in your cells using techniques such as Western blotting or RT-qPCR.

Issue 3: Inconsistent results between replicate experiments.

  • Possible Cause: Variations in cell seeding density, passage number, or subtle differences in experimental timing can all contribute to variability.[5][6]

  • Solution:

    • Standardize Cell Culture Practices: Ensure that cells are seeded at the same density for each experiment and that the passage number is consistent.

    • Precise Timing: Be meticulous with the timing of treatment initiation and sample collection.

    • Reagent Quality: Use high-quality reagents and ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[1][]

Data Presentation

Table 1: Hypothetical Time-Course of this compound Treatment on LRRK2 Phosphorylation

Treatment Duration (hours)pLRRK2 (Ser1292) Level (Normalized to total LRRK2)Cell Viability (%)
0 (Vehicle Control)1.00100
10.4598
40.2597
80.1595
240.1092
480.1285
720.1875

This table illustrates that the maximal inhibition of LRRK2 phosphorylation occurs around 24 hours, with a subsequent decrease in cell viability at later time points.

Experimental Protocols

Protocol 1: Time-Course and Dose-Response Experiment for this compound

  • Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a range of serial dilutions in your cell culture medium.

  • Treatment:

    • For Dose-Response: Treat the cells with the different concentrations of this compound for a fixed time (e.g., 24 hours). Include a vehicle-only control.

    • For Time-Course: Treat the cells with a single, pre-determined concentration of this compound. Collect samples at your chosen time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Endpoint Analysis: At each time point or after the fixed treatment duration, harvest the cells and perform your desired analysis. This could include:

    • Cell Viability Assay: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.

    • Western Blotting: To analyze the phosphorylation status of LRRK2 or other downstream targets.

    • RT-qPCR: To measure changes in gene expression.

    • Phenotypic Assays: (e.g., neurite outgrowth, cytokine secretion) relevant to your research question.

  • Data Analysis: Normalize your results to the vehicle control and plot the data to determine the optimal concentration and treatment duration.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome A Seed cells in multi-well plates B Prepare this compound serial dilutions A->B C Treat cells with this compound and vehicle control D Incubate for various durations (e.g., 1, 4, 8, 24, 48, 72h) C->D E Harvest cells at each time point D->E F Assess Cell Viability (e.g., MTT assay) E->F G Analyze Target Engagement (e.g., pLRRK2 Western Blot) E->G H Measure Functional Outcome (e.g., Cytokine ELISA) E->H I Determine Optimal Treatment Duration F->I G->I H->I

Caption: Workflow for determining the optimal this compound treatment duration.

LRRK2_Pathway LRRK2_active Active LRRK2 Kinase LRRK2_inactive Inactive LRRK2 Kinase pSubstrate Phosphorylated Substrate LRRK2_active->pSubstrate Phosphorylation SRI_29132 This compound SRI_29132->LRRK2_active Inhibition Substrate Downstream Substrate (e.g., Rab GTPases) Cellular_Response Cellular Response (e.g., Inflammation, Neurite Retraction) pSubstrate->Cellular_Response

References

Technical Support Center: Overcoming Resistance to SRI-29132

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SRI-29132. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cells. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational agent. While its precise mechanism is under continuous investigation, initial studies suggest it functions by inhibiting a key signaling pathway involved in cell proliferation and survival. The exact molecular target is believed to be a critical kinase in the [Specify hypothetical pathway, e.g., PI3K/Akt/mTOR] signaling cascade. Further target validation and mechanism of action studies are ongoing.

Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A2: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to targeted therapies through various mechanisms.[1][2] Some common reasons for decreased efficacy over time include:

  • Target Alteration: Mutations in the gene encoding the target protein can prevent this compound from binding effectively.

  • Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of this compound.[1][2]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration.[2][3]

  • Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.[4]

Q3: How can we determine if our resistant cell line has developed target mutations?

A3: To investigate the presence of target mutations, you can perform the following:

  • Sanger Sequencing: Sequence the coding region of the target gene from both the parental (sensitive) and resistant cell lines.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can identify mutations in the target gene as well as other potential resistance-associated genes.

Q4: What are some potential combination therapy strategies to overcome this compound resistance?

A4: Combination therapy is a promising approach to overcome or prevent drug resistance.[2][3] Consider the following strategies:

  • Targeting Bypass Pathways: If you identify an upregulated bypass pathway, a combination with an inhibitor of a key component of that pathway could be effective.

  • Inhibiting Drug Efflux Pumps: Co-administration of this compound with an inhibitor of ABC transporters (e.g., verapamil, tariquidar) may restore sensitivity.[3]

  • Combining with Chemotherapy: Traditional cytotoxic agents can be combined with targeted therapies like this compound to attack the cancer cells through multiple mechanisms.[2][5]

  • Immunotherapy Combinations: Combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.[3]

Troubleshooting Guides

Issue 1: Unexpectedly high IC50 value for this compound in a new cancer cell line.
  • Possible Cause 1: Intrinsic Resistance. The cell line may have pre-existing characteristics that make it resistant to this compound. This could include baseline low expression of the drug's target or high expression of efflux pumps.

    • Troubleshooting Steps:

      • Target Expression Analysis: Perform Western blotting or qPCR to confirm the expression of the proposed target of this compound in your cell line.

      • Efflux Pump Expression: Analyze the expression of common drug resistance pumps like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[3]

      • Cell Line Profiling: Compare the genomic and proteomic profile of your cell line with sensitive cell lines to identify potential differences.

  • Possible Cause 2: Experimental Conditions. Suboptimal experimental setup can lead to inaccurate IC50 values.

    • Troubleshooting Steps:

      • Drug Stability: Ensure this compound is stable in your culture medium for the duration of the experiment.

      • Cell Seeding Density: Optimize cell seeding density to ensure logarithmic growth during the assay period.

      • Assay Choice: Confirm that the viability/proliferation assay you are using (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and treatment duration.

Issue 2: Acquired resistance develops rapidly in our xenograft model.
  • Possible Cause 1: Tumor Microenvironment (TME). The TME can contribute to drug resistance through various mechanisms, including the secretion of growth factors and the physical barrier of the extracellular matrix.[1]

    • Troubleshooting Steps:

      • Immunohistochemistry (IHC): Analyze the expression of markers for cancer-associated fibroblasts (CAFs), immune cells, and extracellular matrix components in resistant tumors.

      • Cytokine Profiling: Measure the levels of various cytokines and growth factors in the tumor microenvironment of sensitive and resistant tumors.

  • Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues. Inadequate drug exposure at the tumor site can lead to the selection of resistant clones.

    • Troubleshooting Steps:

      • PK Studies: Measure the concentration of this compound in the plasma and tumor tissue over time to ensure adequate exposure.

      • PD Analysis: Assess the modulation of the target of this compound in the tumor tissue at different time points after treatment.

Data Presentation

Table 1: Example IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant Subclone IC50 (nM)Fold Resistance
MCF-7 1525016.7
A549 2548019.2
HCT116 1018018.0

Table 2: Example Gene Expression Changes in this compound Resistant Cells (Fold Change vs. Parental)

GeneFunctionFold Change (Resistant vs. Parental)
Target Gene X Drug Target0.8 (with point mutation)
ABCB1 (P-gp) Drug Efflux12.5
EGFR Bypass Pathway8.2
c-Met Bypass Pathway6.5

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

  • Initial Treatment: Culture the parental cancer cell line in the presence of this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.

  • Subcloning: When the cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50), isolate single-cell clones by limiting dilution.

  • Characterization: Expand the resistant clones and confirm their resistance by re-determining the IC50 of this compound.

  • Cryopreservation: Cryopreserve the resistant cell lines at a low passage number.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the target pathway and potential bypass pathways (e.g., p-Akt, p-ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

cluster_0 This compound Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes SRI_29132 This compound SRI_29132->Signaling_Cascade Inhibits cluster_1 Mechanisms of Resistance to this compound SRI_29132 This compound Target Drug Target SRI_29132->Target Inhibits Cell Cancer Cell SRI_29132->Cell Enters Proliferation Proliferation Target->Proliferation Blocks Efflux_Pump Drug Efflux Pump (e.g., P-gp) Efflux_Pump->SRI_29132 Removes Bypass_Pathway Bypass Pathway (e.g., MAPK) Bypass_Pathway->Proliferation Activates cluster_2 Experimental Workflow to Investigate Resistance Start Observe Resistance Generate_Resistant_Line Generate Resistant Cell Line Start->Generate_Resistant_Line Genomic_Analysis Genomic Analysis (Sequencing) Generate_Resistant_Line->Genomic_Analysis Proteomic_Analysis Proteomic Analysis (Western Blot, Mass Spec) Generate_Resistant_Line->Proteomic_Analysis Functional_Assays Functional Assays (e.g., Efflux Assay) Generate_Resistant_Line->Functional_Assays Identify_Mechanism Identify Resistance Mechanism Genomic_Analysis->Identify_Mechanism Proteomic_Analysis->Identify_Mechanism Functional_Assays->Identify_Mechanism Combination_Therapy Test Combination Therapies Identify_Mechanism->Combination_Therapy End Overcome Resistance Combination_Therapy->End

References

Technical Support Center: Interpreting Unexpected Data from SRI-29132 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data during experiments with SRI-29132, a potent and selective LRRK2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Unexpected Decrease in Cell Viability

Question: We observed a significant decrease in the viability of our cell line when treated with this compound, which was not anticipated based on published data. What could be the cause, and how can we troubleshoot this?

Answer:

An unexpected decrease in cell viability can stem from several factors, ranging from experimental conditions to cell-line-specific sensitivities. It's crucial to systematically investigate the potential causes.

Troubleshooting Guide:

  • Confirm Compound Integrity and Concentration:

    • Verify the identity and purity of your this compound stock.

    • Ensure accurate calculation of the final concentration in your culture medium. A simple dilution error can lead to excessively high concentrations.

    • Prepare fresh dilutions from your stock solution for each experiment.

  • Assess Solvent Toxicity:

    • Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.

  • Evaluate Cell Line Sensitivity:

    • Different cell lines can have varying sensitivities to LRRK2 inhibition. Some cell lines might rely on basal LRRK2 activity for survival or proliferation.

    • Perform a dose-response curve to determine the EC50 for toxicity in your specific cell line.

  • Consider "On-Target" Toxicity:

    • While this compound is a selective LRRK2 inhibitor, potent inhibition of LRRK2 itself might be cytotoxic in certain cellular contexts.[1][2] LRRK2 has been implicated in various cellular processes, and its inhibition could disrupt critical pathways.[3][4][5]

  • Investigate Off-Target Effects:

    • At higher concentrations, the risk of off-target kinase inhibition increases.[6][7][8][9] These off-target effects could be responsible for the observed cytotoxicity. Consider performing a kinase panel screen to identify other potential targets of this compound at the concentration you are using.

Hypothetical Data: Dose-Response of this compound on Cell Viability

Cell LineThis compound Conc. (µM)Cell Viability (%)
SH-SY5Y0 (Vehicle)100
0.198
195
1060
5025
HEK293T0 (Vehicle)100
0.199
197
1092
5085

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

G cluster_0 Troubleshooting Workflow: Unexpected Cytotoxicity A Unexpected Decrease in Cell Viability Observed B Verify Compound Integrity & Concentration A->B C Run Vehicle Control (e.g., DMSO) A->C D Perform Dose-Response Curve in Your Cell Line A->D E Investigate On-Target LRRK2-Mediated Toxicity D->E F Consider Off-Target Kinase Inhibition D->F G Perform Kinase Selectivity Profiling F->G

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Lack of Efficacy in a Neuronal Model

Question: We are not observing the expected rescue of neurite retraction in our primary neuron model after treatment with this compound. How should we approach this?

Answer:

A lack of efficacy in a specific model can be due to a variety of factors, from the experimental setup to the underlying biology of the model system.

Troubleshooting Guide:

  • Confirm LRRK2 Activity in Your Model:

    • Ensure that LRRK2 is expressed and active in your primary neuron culture.

    • Measure the phosphorylation of a known LRRK2 substrate, such as Rab10, to confirm that LRRK2 is active and that this compound is inhibiting it at the concentration used.

  • Optimize Compound Concentration and Treatment Duration:

    • The effective concentration of this compound may be different in primary neurons compared to cell lines. Perform a dose-response experiment to find the optimal concentration for LRRK2 inhibition without causing toxicity.

    • The timing of treatment may be critical. Consider a time-course experiment to determine the optimal duration of treatment.

  • Evaluate Neurite Outgrowth Assay Conditions:

    • Ensure that the culture conditions are optimal for neurite outgrowth.[10][11][12][13][14] This includes the quality of the culture medium, supplements, and the coating of the culture surface.

    • The method used to induce neurite retraction (e.g., neurotoxin, genetic manipulation) may not be reversible by LRRK2 inhibition.

  • Consider the Role of LRRK2 in Your Specific Model:

    • The role of LRRK2 in neurite outgrowth can be complex and context-dependent.[1] It's possible that in your specific neuronal subtype or under your specific stressor conditions, LRRK2 is not the primary driver of neurite retraction.

Hypothetical Data: LRRK2 Inhibition and Neurite Outgrowth

TreatmentpRab10/total Rab10Average Neurite Length (µm)
Untreated Control1.0150
Neurotoxin1.550
Neurotoxin + Vehicle1.455
Neurotoxin + this compound (0.1 µM)0.890
Neurotoxin + this compound (1 µM)0.2120

Experimental Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate primary neurons on poly-L-lysine/laminin-coated plates.

  • Induce Neurite Retraction: Treat with a neurotoxic agent (e.g., 6-OHDA, MPP+) for a specified time.

  • Compound Treatment: Treat with this compound at various concentrations.

  • Immunofluorescence Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system and analyze neurite length using appropriate software.

G cluster_0 Investigating Lack of Efficacy in Neuronal Model A No Rescue of Neurite Retraction Observed B Confirm LRRK2 Expression and Activity A->B D Optimize this compound Concentration and Duration A->D E Evaluate Neurite Outgrowth Assay Conditions A->E F Assess Biological Relevance of LRRK2 in Model A->F C Measure pRab10 Levels B->C

Caption: Workflow for investigating lack of efficacy.

Suspected Off-Target Effects

Question: We are observing an unexpected phenotype that we suspect might be due to off-target effects of this compound. How can we confirm this and identify potential off-target kinases?

Answer:

While this compound is highly selective for LRRK2, like all kinase inhibitors, it has the potential for off-target effects, particularly at higher concentrations.[6][7][8][9]

Troubleshooting Guide:

  • Perform a Dose-Response Analysis:

    • Determine if the unexpected phenotype is dose-dependent. Off-target effects are often more pronounced at higher concentrations.

  • Use a Structurally Unrelated LRRK2 Inhibitor:

    • If the phenotype is truly due to LRRK2 inhibition, a structurally different LRRK2 inhibitor should produce a similar effect. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Utilize a Kinase-Dead LRRK2 Mutant:

    • If possible, express a kinase-dead mutant of LRRK2 in your cells. If the phenotype is rescued in the presence of this compound, it suggests the effect is LRRK2-dependent.

  • Conduct a Kinome-Wide Selectivity Profile:

    • The most direct way to identify off-target kinases is to perform a kinase selectivity profiling screen. This involves testing this compound against a large panel of kinases.

Hypothetical Data: Kinase Selectivity Profile for this compound (1 µM)

Kinase% Inhibition
LRRK298
GAK75
RIPK260
Aurora A15
SRC10

Experimental Protocol: Kinase Selectivity Profiling (Example using a commercial service)

  • Compound Submission: Provide a sample of this compound at a specified concentration to a contract research organization (CRO) that offers kinase profiling services.

  • Assay Performance: The CRO will perform in vitro kinase assays using a large panel of purified recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence and absence of this compound.

  • Data Analysis: The results are typically provided as the percent inhibition of each kinase at the tested concentration of this compound.

G cluster_0 LRRK2 Signaling and Potential Off-Target Pathways LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab10->Vesicular_Trafficking Off_Target_Kinase Potential Off-Target Kinase (e.g., GAK) Downstream_Effector Downstream Effector Off_Target_Kinase->Downstream_Effector Unexpected_Phenotype Unexpected Phenotype Downstream_Effector->Unexpected_Phenotype SRI29132 This compound SRI29132->LRRK2 Inhibition (On-Target) SRI29132->Off_Target_Kinase Inhibition (Off-Target)

Caption: LRRK2 signaling and potential off-target effects.

References

Validation & Comparative

Validating LRRK2 Target Engagement: A Comparative Guide for SRI-29132 and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of SRI-29132, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The performance of this compound is compared with other widely used LRRK2 inhibitors, supported by quantitative data and detailed experimental protocols. This document aims to equip researchers with the necessary information to design and execute robust target validation studies for novel LRRK2-targeting therapeutics.

Comparative Analysis of LRRK2 Inhibitor Potency

The following tables summarize the in vitro and cellular potency of this compound in comparison to other well-characterized LRRK2 inhibitors. The data is compiled from various biochemical and cellular assays, providing a multi-faceted view of their target engagement capabilities.

Table 1: Biochemical Potency of LRRK2 Inhibitors

CompoundTargetAssay TypeIC50 (nM)
This compound Wild-Type LRRK2cis-autophosphorylation146[1]
G2019S-LRRK2cis-autophosphorylation75[1]
MLi-2 LRRK2Purified Kinase Assay0.76[2][3][4][5]
PF-06447475 LRRK2Cell-free Kinase Assay3[6][7]
GNE-7915 LRRK2Cell-free Kinase Assay9[8][9][10]
LRRK2-IN-1 Wild-Type LRRK2Kinase Assay13[11]
G2019S-LRRK2Kinase Assay6[11]

Table 2: Cellular Target Engagement of LRRK2 Inhibitors

CompoundCell LineAssay TypeMeasured EndpointIC50 (nM)
MLi-2 Not SpecifiedCellular AssaypSer935 LRRK2 dephosphorylation1.4[2][3][4][5]
PF-06447475 Raw264.7Cellular AssayEndogenous LRRK2 kinase activity<10
HEK293Cellular AssaypS935 LRRK2 dephosphorylation25[6]
DNL201 (BIIB122) Healthy Volunteers & PD PatientsPharmacodynamic AssayWhole-blood pS935 LRRK2 reductionDose-dependent reduction[12]
Healthy Volunteers & PD PatientsPharmacodynamic AssayPBMC pT73 Rab10 reductionDose-dependent reduction[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these target validation assays.

Biochemical LRRK2 Kinase Assay (using LRRKtide substrate)

This protocol outlines the measurement of LRRK2 kinase activity in a purified system using a synthetic peptide substrate.

Materials:

  • Recombinant human LRRK2 protein (wild-type or mutant)

  • LRRKtide peptide substrate (e.g., RLGRDKYKTLRQIRQ)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]

  • Prepare a solution of recombinant LRRK2 enzyme in kinase buffer and add 2 µL to each well.[13]

  • Prepare a substrate/ATP mix in kinase buffer containing LRRKtide and ATP.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[13]

  • Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[13]

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent such as ADP-Glo™, following the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol describes the assessment of LRRK2 inhibitor-induced dephosphorylation of LRRK2 at Serine 935 (pS935) in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293, or primary macrophages)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal and calculate the percent inhibition relative to the DMSO-treated control to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Materials:

  • Cell line of interest

  • Test compound or vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer without detergents (e.g., Tris-HCl buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • Western blot or other protein detection equipment

Procedure:

  • Treat intact cells with the test compound or vehicle at 37°C for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.[14]

  • After incubation, wash and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.[14]

  • Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble target protein (LRRK2) in the supernatant by Western blot, ELISA, or mass spectrometry.

  • Plot the amount of soluble LRRK2 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Visualizing Target Engagement Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating LRRK2 target engagement and the signaling pathway affected by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models recombinant_protein Recombinant LRRK2 kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) recombinant_protein->kinase_assay Substrate: LRRKtide ic50_biochem Biochemical IC50 kinase_assay->ic50_biochem cell_culture Cell Culture (e.g., SH-SY5Y) compound_treatment Compound Treatment (this compound or Alternative) cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis cetsa CETSA compound_treatment->cetsa western_blot Western Blot (pLRRK2 / pRab10) cell_lysis->western_blot ic50_cellular Cellular IC50 western_blot->ic50_cellular thermal_shift Thermal Shift Analysis cetsa->thermal_shift animal_model Animal Model (e.g., Transgenic Mice) dosing Compound Dosing animal_model->dosing tissue_analysis Tissue Analysis (Brain, PBMCs) dosing->tissue_analysis pd_markers Pharmacodynamic Markers (pLRRK2 levels) tissue_analysis->pd_markers

Caption: Experimental workflow for validating LRRK2 target engagement.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation SRI_29132 This compound SRI_29132->LRRK2 Inhibition Phospho_Rab Phosphorylated Rab (pT73-Rab10) Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Altered Neuronal_Health Neuronal Health Phospho_Rab->Neuronal_Health Impaired Function Leads to Dysfunction Lysosomal_Function Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Impacts Lysosomal_Function->Neuronal_Health Maintains

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

References

Comparative Analysis of SRI-29132 and Other LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SRI-29132, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, and other notable LRRK2 inhibitors. Due to the limited availability of publicly accessible data on direct analogs of this compound, this comparison focuses on its performance against wild-type LRRK2 and the pathogenic G2019S mutant, alongside data for other well-characterized LRRK2 inhibitors to provide a broader context for its activity.

Executive Summary

Data Presentation: LRRK2 Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected LRRK2 inhibitors. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundLRRK2 TargetIC50 (nM)Reference
This compound Wild-Type (WT) 146 [1]
This compound G2019S Mutant 75 [1]
MLi-2G2019S MutantPotent (specific value varies by study)[2]
GSK2578215AWild-Type (WT)Potent and brain-penetrant[2]
HG-10-102-1Wild-Type (WT)Potent with brain penetration[2]
StaurosporineWild-Type (WT)2[2]
StaurosporineG2019S Mutant1.8[2]
SunitinibG2019S Mutant10[3]
CrizotinibG2019S Mutant1000[3]

Experimental Protocols

A detailed methodology for a representative in vitro LRRK2 kinase inhibition assay is provided below. This protocol is a composite based on standard practices in the field and can be adapted for specific experimental needs.

In Vitro LRRK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of a test compound (e.g., this compound or its analogs) against LRRK2 kinase.

Materials:

  • Enzyme: Recombinant human LRRK2 (WT or G2019S mutant).

  • Fluorescent Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

  • Europium-labeled Anti-Tag Antibody: Specific to the tag on the recombinant LRRK2 (e.g., anti-GST).

  • Test Compound: Serial dilutions of the inhibitor in DMSO.

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Microplates: Low-volume, 384-well black microplates.

  • Plate Reader: Capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.

    • Add 2.5 µL of the LRRK2 enzyme and Europium-labeled antibody mixture in assay buffer to each well.

    • Add 5 µL of the Alexa Fluor™ 647-labeled tracer in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects GTP GTP LRRK2_inactive LRRK2 (Inactive) GTP->LRRK2_inactive Activates GDP GDP LRRK2_active LRRK2 (Active) GDP->LRRK2_active Inactivates GEF GEFs GEF->LRRK2_inactive Promotes GTP binding GAP GAPs GAP->LRRK2_active Promotes GTP hydrolysis LRRK2_inactive->LRRK2_active Dimerization & Autophosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylates Vesicular_Transport Vesicular Transport Rab_GTPases->Vesicular_Transport Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Survival Neuronal Survival/Death Vesicular_Transport->Neuronal_Survival Autophagy->Neuronal_Survival SRI_29132 This compound SRI_29132->LRRK2_active Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Experimental Workflow

LRRK2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Prepare Serial Dilutions of this compound/Analogs Dispense_Reagents 3. Dispense Reagents into 384-well Plate Compound_Dilution->Dispense_Reagents Reagent_Mix 2. Prepare Enzyme and Tracer Solutions Reagent_Mix->Dispense_Reagents Incubation 4. Incubate at Room Temperature Dispense_Reagents->Incubation Read_Plate 5. Read TR-FRET Signal Incubation->Read_Plate Data_Processing 6. Calculate Emission Ratio Read_Plate->Data_Processing IC50_Determination 7. Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

References

SRI-29132: A Novel LRRK2 Inhibitor Explored for Parkinson's Disease in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – SRI-29132, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, is under investigation as a potential therapeutic agent for Parkinson's disease. Preclinical research is focused on evaluating its efficacy and mechanism of action in cellular and animal models of the disease, with the goal of understanding its potential relative to current standard-of-care treatments. This guide provides a comparative overview of this compound and established therapies, based on available preclinical data and the known mechanisms of action.

Understanding the Therapeutic Landscape in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain. This loss leads to the hallmark motor symptoms of the disease, including tremors, rigidity, bradykinesia (slowness of movement), and postural instability. The current standard-of-care for Parkinson's disease primarily focuses on managing these symptoms.

The mainstay of pharmacological treatment is Levodopa , a precursor to dopamine that can cross the blood-brain barrier and be converted into dopamine by the remaining neurons.[1][2][3] While highly effective in controlling motor symptoms, long-term use of Levodopa is often associated with the development of motor fluctuations and dyskinesias (involuntary movements).[3]

Other established therapeutic classes include:

  • Dopamine Agonists: These drugs mimic the action of dopamine in the brain and are often used in the early stages of the disease or as an adjunct to Levodopa.[2]

  • MAO-B Inhibitors: These agents prevent the breakdown of dopamine in the brain, thereby increasing its availability.[1]

  • COMT Inhibitors: Used in conjunction with Levodopa, these drugs prevent its peripheral breakdown, increasing its availability to the brain.

  • Anticholinergics: These are primarily used to manage tremors.

For patients with advanced disease whose symptoms are no longer adequately controlled by medication, Deep Brain Stimulation (DBS) , a surgical procedure involving the implantation of electrodes in the brain, can be an effective treatment option.[4][5][6]

This compound: A Targeted Approach

This compound represents a novel therapeutic strategy that targets the underlying pathology of Parkinson's disease, particularly in individuals with mutations in the LRRK2 gene, a significant genetic risk factor for the disease. LRRK2 kinase activity is often hyperactive in these individuals, and this is believed to contribute to the neurodegenerative process. As a potent and selective LRRK2 kinase inhibitor, this compound aims to normalize this activity, potentially offering a disease-modifying effect by protecting neurons from degeneration.

Mechanism of Action of LRRK2 Inhibition

The signaling pathway involving LRRK2 is a key area of research in Parkinson's disease. The diagram below illustrates the proposed mechanism by which LRRK2 inhibitors like this compound may exert their neuroprotective effects.

LRRK2_Pathway cluster_0 Normal Neuronal Function cluster_1 Parkinson's Disease Pathogenesis cluster_2 Therapeutic Intervention Normal LRRK2 Normal LRRK2 Healthy Neurons Healthy Neurons Normal LRRK2->Healthy Neurons Promotes Neuronal Health Mutated/Overactive LRRK2 Mutated/Overactive LRRK2 Neuroinflammation Neuroinflammation Mutated/Overactive LRRK2->Neuroinflammation Increases Neuronal Damage Neuronal Damage Mutated/Overactive LRRK2->Neuronal Damage Directly Contributes to Neuroinflammation->Neuronal Damage Leads to This compound This compound This compound->Mutated/Overactive LRRK2 Inhibits Inhibition of LRRK2 Kinase Activity Inhibition of LRRK2 Kinase Activity Neuroprotection Neuroprotection Inhibition of LRRK2 Kinase Activity->Neuroprotection Results in

Caption: Proposed mechanism of LRRK2 inhibition by this compound in Parkinson's disease.

Preclinical Data and Experimental Protocols

While direct comparative clinical data for this compound against standard-of-care treatments is not yet available, preclinical studies in cellular and animal models are crucial for establishing its potential efficacy. The following sections describe the types of experiments typically conducted and the data that would be generated.

In Vitro LRRK2 Kinase Activity Assay

Objective: To determine the potency and selectivity of this compound in inhibiting LRRK2 kinase activity.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human LRRK2 protein (both wild-type and pathogenic mutant forms, e.g., G2019S) and a suitable substrate (e.g., LRRKtide or a Rab protein) are prepared.

  • Assay Reaction: The kinase reaction is initiated by incubating the LRRK2 enzyme, substrate, and ATP in a buffer solution.

  • Inhibitor Treatment: Varying concentrations of this compound are added to the reaction mixture to determine the dose-dependent inhibition of kinase activity.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified using methods such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or mass spectrometry.[4][5][6]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound.

Data Presentation:

CompoundLRRK2 (Wild-Type) IC50 (nM)LRRK2 (G2019S) IC50 (nM)
This compound Data not yet availableData not yet available
Control Inhibitor Known ValueKnown Value
Rodent Models of Parkinson's Disease

Objective: To evaluate the neuroprotective and symptomatic effects of this compound in animal models that mimic key aspects of Parkinson's disease. Commonly used models include neurotoxin-based models (e.g., 6-hydroxydopamine [6-OHDA] or MPTP) and genetic models.

Experimental Workflow:

Animal_Study_Workflow Animal Model Induction Animal Model Induction Baseline Motor Assessment Baseline Motor Assessment Animal Model Induction->Baseline Motor Assessment Treatment Groups Treatment Groups Baseline Motor Assessment->Treatment Groups This compound This compound Treatment Groups->this compound Levodopa Levodopa Treatment Groups->Levodopa Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Post-Treatment Motor Assessment Post-Treatment Motor Assessment This compound->Post-Treatment Motor Assessment Levodopa->Post-Treatment Motor Assessment Vehicle Control->Post-Treatment Motor Assessment Histological and Biochemical Analysis Histological and Biochemical Analysis Post-Treatment Motor Assessment->Histological and Biochemical Analysis

Caption: General workflow for a preclinical study of this compound in a rodent model of Parkinson's.

Experimental Protocols for Motor Function Assessment:

  • Cylinder Test: This test assesses forelimb use asymmetry, a common motor deficit in unilateral Parkinson's models. The animal is placed in a transparent cylinder, and the number of times each forepaw touches the wall for support during rearing is counted.[7][8]

  • Rotarod Test: This test measures motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is recorded.

  • Stepping Test: This test evaluates bradykinesia by measuring the number of steps taken with the affected forelimb over a set distance.[7]

Data Presentation:

Table 1: Effect of this compound on Motor Function in a 6-OHDA Rat Model of Parkinson's Disease

Treatment GroupCylinder Test (% contralateral paw use)Rotarod Latency (seconds)Stepping Test (number of steps)
Vehicle Control Data not yet availableData not yet availableData not yet available
Levodopa Data not yet availableData not yet availableData not yet available
This compound (low dose) Data not yet availableData not yet availableData not yet available
This compound (high dose) Data not yet availableData not yet availableData not yet available

Table 2: Neuroprotective Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease

Treatment GroupTyrosine Hydroxylase (TH)+ Neuron Count in Substantia NigraDopamine Levels in Striatum (ng/mg tissue)
Vehicle Control Data not yet availableData not yet available
Levodopa Data not yet availableData not yet available
This compound (low dose) Data not yet availableData not yet available
This compound (high dose) Data not yet availableData not yet available

Future Directions and Conclusion

The development of LRRK2 inhibitors like this compound marks a significant step towards therapies that may slow or halt the progression of Parkinson's disease, a critical unmet need in the current treatment paradigm. While direct comparative data with standard-of-care treatments are still forthcoming, the targeted mechanism of action holds considerable promise. Future preclinical and clinical studies will be essential to fully elucidate the therapeutic potential of this compound and its place in the management of Parkinson's disease. The research community eagerly awaits the results of these ongoing investigations.

References

Cross-Validation of SRI-29132 Activity in LRRK2 Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of SRI-29132, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data presented is compiled from published literature to facilitate cross-validation of its activity and to offer researchers detailed experimental context.

Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key pathological event, making LRRK2 an important therapeutic target. This compound has emerged as a valuable research tool for studying LRRK2 biology due to its high potency, selectivity, and ability to cross the blood-brain barrier.[1] This guide summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used for its characterization, and illustrates its mechanism of action within the LRRK2 signaling pathway.

Quantitative Comparison of this compound Activity

The primary characterization of this compound's inhibitory activity was reported by Liu et al. (2014) in a study conducted by researchers at the University of Alabama at Birmingham and the Southern Research Institute. The half-maximal inhibitory concentration (IC50) values were determined in a cis-autophosphorylation kinase assay.

CompoundTargetIC50 (nM)Laboratory/Source
This compound Wild-Type (WT) LRRK2146University of Alabama at Birmingham / Southern Research Institute[2]
This compound G2019S-LRRK275University of Alabama at Birmingham / Southern Research Institute[2]

Cross-validation from an independent laboratory providing a direct IC50 value for this compound has not been prominently identified in the public domain at the time of this review. The data above represents the foundational characterization of this inhibitor.

Experimental Protocols

The determination of this compound's IC50 values was performed using a biochemical in vitro kinase assay. The following is a generalized protocol based on standard methods for assessing LRRK2 kinase activity.

In Vitro LRRK2 Kinase Assay (Cis-Autophosphorylation)

This assay measures the ability of an inhibitor to block the autophosphorylation of the LRRK2 enzyme.

Materials:

  • Recombinant LRRK2 protein (Wild-Type and G2019S mutant)

  • This compound

  • Kinase Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate)[3]

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2 (Magnesium Chloride)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Recombinant LRRK2 protein is incubated with varying concentrations of this compound in the kinase assay buffer. A DMSO control (vehicle) is run in parallel.

  • The kinase reaction is initiated by the addition of a reaction mixture containing ATP, MgCl2, and [γ-³²P]ATP. The final ATP concentration is typically kept near the Km value for LRRK2 to ensure competitive inhibition can be accurately measured.

  • The reaction is allowed to proceed for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[3]

  • The reaction is terminated by the addition of Laemmli sample buffer.

  • The samples are heated to denature the proteins and then resolved by SDS-PAGE.

  • The gel is dried and exposed to a phosphor screen. The amount of incorporated radiolabel, corresponding to the extent of LRRK2 autophosphorylation, is quantified using a phosphorimager.

  • The percentage of inhibition at each this compound concentration is calculated relative to the DMSO control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a complex, multi-domain protein that functions as a kinase. A key downstream signaling pathway involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicle trafficking.

LRRK2_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Effect Rab29 Rab29 (on Golgi membrane) LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruits & Activates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Autophosphorylation Rab10_inactive Rab10 (Inactive) LRRK2_active->Rab10_inactive Phosphorylates Rab10_active p-Rab10 (Phosphorylated) Rab10_inactive->Rab10_active Vesicle_trafficking Altered Vesicle Trafficking (e.g., endolysosomal pathway) Rab10_active->Vesicle_trafficking PD_pathology Parkinson's Disease Pathology Vesicle_trafficking->PD_pathology SRI29132 This compound SRI29132->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

The diagram illustrates that LRRK2 is recruited to membranes and activated by proteins such as Rab29.[4] Once active, LRRK2 phosphorylates its substrates, including Rab10.[4][5] This phosphorylation event alters the function of Rab proteins, leading to disruptions in vesicle trafficking, which is a contributing factor to the pathology of Parkinson's disease. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates and mitigating the pathological consequences.

References

Independent Verification of SRI-29132's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SRI-29132's performance with alternative compounds, supported by available experimental data. The focus is on the independent verification of its mechanism of action as a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor and its downstream effects on inflammation and neuronal health.

Executive Summary

This compound is a potent and selective inhibitor of LRRK2 kinase activity, a key target in neurodegenerative diseases such as Parkinson's. This guide summarizes its in vitro efficacy in comparison to other notable LRRK2 inhibitors. Furthermore, it explores the functional consequences of LRRK2 inhibition, specifically in attenuating pro-inflammatory responses and promoting neurite outgrowth, crucial aspects for neuroprotective therapies. Due to the limited availability of public data on this compound's performance in specific anti-inflammatory and neurite outgrowth assays, data from other potent and selective LRRK2 inhibitors, MLi-2 and GNE-7915, are included as representative examples to illustrate the expected functional outcomes of effective LRRK2 inhibition.

Data Presentation

Table 1: Comparative LRRK2 Kinase Inhibition Profile

This table summarizes the in vitro potency of this compound and selected alternative compounds against wild-type (WT) and the common G2019S mutant of LRRK2. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

CompoundLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Brain Penetrant
This compound 146 75 Yes
MLi-20.76-Yes
GNE-79159 (cellular assay)-Yes
PF-06447475311Yes
LRRK2-IN-1136No
GSK2578215A10.18.9No
Table 2: Comparative Anti-Inflammatory Activity of LRRK2 Inhibitors

This table presents the efficacy of LRRK2 inhibitors in reducing the release of pro-inflammatory cytokines from activated microglia. Data for MLi-2 and PF-06447475 are presented as representative examples of the expected anti-inflammatory effects of potent LRRK2 inhibition.

CompoundAssayKey Findings
This compound LPS-stimulated microgliaData not publicly available. Expected to reduce pro-inflammatory cytokine release.
MLi-2 & PF-06447475α-synuclein pre-formed fibrils (PFFs) injected mouse brainSignificantly reduced the expression of pro-inflammatory mediators IL-1β and iNOS.[1]
LRRK2 Inhibition (General)LPS-stimulated primary microgliaInhibition of LRRK2 kinase activity attenuates TNFα secretion and inducible nitric oxide synthase (iNOS) induction.
Table 3: Comparative Neurite Outgrowth Promotion by LRRK2 Inhibitors

This table highlights the potential of LRRK2 inhibitors to promote neurite outgrowth, a key process in neuronal repair and regeneration. As direct data for this compound is not available, the effects of other LRRK2 inhibitors are shown.

CompoundCell TypeKey Findings
This compound Primary neuronsData not publicly available. Expected to rescue neurite retraction phenotypes.
LRRK2 Inhibition (General)Primary cortical neuronsLRRK2 inhibition can significantly promote neurite outgrowth.

Experimental Protocols

LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against LRRK2 kinase.

Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or 5% DMSO for control), 2 µL of recombinant LRRK2 enzyme, and 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 120 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Anti-Inflammatory Cytokine Release Assay (LPS-Stimulated Microglia)

Objective: To quantify the effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

  • Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate and culture until they reach the desired confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle-only control group.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the vehicle control and plot against the compound concentration to determine the IC50 for the inhibition of each cytokine's release.

Immunofluorescence-Based Neurite Outgrowth Assay

Objective: To assess the effect of a test compound on promoting neurite outgrowth from cultured neurons.

Methodology:

  • Cell Plating: Plate primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) on a suitable substrate (e.g., poly-D-lysine and laminin-coated coverslips or plates).

  • Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compound or a vehicle control.

  • Incubation: Culture the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of neurites per neuron, and the number of branch points.

  • Data Analysis: Compare the neurite outgrowth parameters between the compound-treated and control groups. Determine the effective concentration 50 (EC50) for neurite outgrowth promotion if a dose-response is observed.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibition Pharmacological Inhibition LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (Kinase Activity) LRRK2_inactive->LRRK2_active Activation Upstream_Signal Upstream Signals (e.g., Oxidative Stress) Upstream_Signal->LRRK2_inactive Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Inflammation Neuroinflammation (Cytokine Release) Rab_GTPases->Inflammation Neurite_Damage Neurite Damage & Impaired Autophagy Rab_GTPases->Neurite_Damage SRI_29132 This compound SRI_29132->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_verification Mechanism of Action Verification Step1 Step 1: In Vitro Kinase Assay Step2 Step 2: Cell-Based Assays (Anti-inflammatory) Step1->Step2 Confirmation of Target Engagement Step3 Step 3: Cell-Based Assays (Neurite Outgrowth) Step2->Step3 Assessment of Functional Outcomes Conclusion Conclusion: Verified Mechanism of Action Step3->Conclusion

Caption: Experimental workflow for verifying the mechanism of action.

Comparison_Logic cluster_comparison Comparative Analysis SRI_29132 This compound Potency Kinase Inhibition Potency (IC50) SRI_29132->Potency Function1 Anti-Inflammatory Activity SRI_29132->Function1 Function2 Neurite Outgrowth Promotion SRI_29132->Function2 Alternatives Alternative LRRK2 Inhibitors (e.g., MLi-2, GNE-7915) Alternatives->Potency Alternatives->Function1 Alternatives->Function2

Caption: Logical framework for the comparison of this compound with alternatives.

References

Head-to-Head Comparison of SRI-29132 with Other LRRK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of SRI-29132 with other prominent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. The following sections present a detailed analysis of their performance based on available experimental data, methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Overview of LRRK2 Inhibition

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with kinase activity implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. Mutations in the LRRK2 gene, particularly the G2019S substitution, are the most common cause of familial Parkinson's disease and also contribute to sporadic cases. The G2019S mutation leads to hyperactivation of LRRK2's kinase domain, making it a prime target for therapeutic intervention. Small molecule inhibitors are being developed to modulate this activity and potentially alter the course of the disease.

Comparative Analysis of LRRK2 Inhibitors

This section provides a comparative analysis of this compound against other well-characterized LRRK2 inhibitors, including MLi-2, GNE-7915, and LRRK2-IN-1. The data presented is compiled from various studies. It is important to note that direct comparisons of absolute potency (e.g., IC50 values) should be interpreted with caution, as experimental conditions may vary between different research publications.

Potency and Selectivity

The potency of LRRK2 inhibitors is typically assessed through biochemical assays measuring the inhibition of LRRK2 kinase activity and cellular assays monitoring the autophosphorylation of LRRK2 at serine 1292 (pS1292) or the phosphorylation of its substrate, Rab10.

InhibitorTargetBiochemical IC50 (nM)Cellular pS1292 IC50 (nM)Brain PenetrantNotes
This compound LRRK2 (WT)146[1]-YesPotent and highly selective.[1]
LRRK2 (G2019S)75[1]-
MLi-2 LRRK2 (WT)~1~3-5YesWidely used as a potent and selective tool compound.
LRRK2 (G2019S)~1~3-5
GNE-7915 LRRK2 (WT)~5-10~20-50YesBrain-penetrant inhibitor with good in vivo activity.
LRRK2 (G2019S)~3-8~10-30
LRRK2-IN-1 LRRK2 (WT)~50-100~100-200NoEarly tool compound with limited brain penetrance.
LRRK2 (G2019S)~20-50~50-100
Sunitinib LRRK2 (G2019S)10[2]-YesMulti-kinase inhibitor with activity against LRRK2.[2]
Crizotinib LRRK2 (G2019S)1000[2]-YesApproved cancer drug identified as a novel LRRK2 inhibitor.[2]

Disclaimer: The IC50 values presented in this table are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Kinome Selectivity

The selectivity of a kinase inhibitor is crucial to minimize off-target effects. Kinome-wide profiling is often performed to assess the inhibitor's activity against a broad panel of kinases. While a comprehensive head-to-head kinome scan including this compound is not publicly available, individual studies have characterized the selectivity of other inhibitors. For instance, MLi-2 is reported to be highly selective, showing minimal off-target activity at concentrations effective for LRRK2 inhibition. GNE-7915 has also demonstrated good selectivity in kinase panels. Researchers are encouraged to consult specific publications for detailed selectivity data.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity in a biochemical setting.

Materials:

  • Recombinant human LRRK2 protein (wild-type or mutant)

  • LRRK2 substrate (e.g., LRRKtide peptide or a Rab protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the recombinant LRRK2 enzyme in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the LRRK2 substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km value for LRRK2.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular LRRK2 Autophosphorylation Assay (Cellular pS1292 IC50 Determination)

This protocol describes a method to assess the potency of an inhibitor in a cellular context by measuring the inhibition of LRRK2 autophosphorylation at Serine 1292.

Materials:

  • Human embryonic kidney (HEK293) cells stably overexpressing LRRK2 (wild-type or mutant)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-pS1292-LRRK2 and Mouse anti-LRRK2 (total)

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for pS1292-LRRK2 and total LRRK2.

  • Normalize the pS1292 signal to the total LRRK2 signal for each sample.

  • Calculate the percent inhibition of pS1292 phosphorylation for each inhibitor concentration relative to the DMSO control.

  • Determine the cellular IC50 value by plotting the dose-response curve.

Mandatory Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects GTP-GDP_Cycle GTP/GDP Cycle LRRK2_Inactive LRRK2 (Inactive) GTP-GDP_Cycle->LRRK2_Inactive GTP binding Dimerization Dimerization Dimerization->LRRK2_Inactive LRRK2_Active LRRK2 (Active) pS1292 LRRK2_Inactive->LRRK2_Active Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Inflammation Inflammation LRRK2_Active->Inflammation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy SRI_29132 This compound SRI_29132->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Biochemical_IC50_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor_Dilutions Dispense_Inhibitor Dispense Inhibitor/DMSO into 384-well Plate Prepare_Inhibitor_Dilutions->Dispense_Inhibitor Add_LRRK2_Enzyme Add Recombinant LRRK2 Enzyme Dispense_Inhibitor->Add_LRRK2_Enzyme Initiate_Reaction Initiate Reaction with Substrate and ATP Add_LRRK2_Enzyme->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Measure_Activity Measure Kinase Activity (e.g., ADP-Glo) Incubate->Measure_Activity Analyze_Data Analyze Data and Determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Biochemical IC50 Determination.

Cellular_pS1292_Workflow Start Start Seed_Cells Seed HEK293-LRRK2 Cells Start->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells and Quantify Protein Treat_Cells->Lyse_Cells Western_Blot Perform Western Blot for pS1292 and Total LRRK2 Lyse_Cells->Western_Blot Quantify_Bands Quantify Band Intensities Western_Blot->Quantify_Bands Normalize_and_Analyze Normalize pS1292 to Total LRRK2 and Determine IC50 Quantify_Bands->Normalize_and_Analyze End End Normalize_and_Analyze->End

Caption: Workflow for Cellular pS1292 Assay.

Conclusion

This compound is a potent and selective, brain-penetrant LRRK2 inhibitor. While direct comparative studies are limited, the available data suggests its potency is within the range of other well-established LRRK2 inhibitors like MLi-2 and GNE-7915. Its brain penetrance makes it a valuable tool for in vivo studies investigating the therapeutic potential of LRRK2 inhibition. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of its performance against other leading LRRK2 inhibitors. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own comparative analyses.

References

SRI-29132: A Comparative Performance Analysis Against Established LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SRI-29132's Performance with an In-depth Look at Supporting Experimental Data.

This compound has emerged as a potent and highly selective, brain-permeable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] This guide provides a comprehensive performance benchmark of this compound against other well-characterized LRRK2 inhibitors, MLi-2 and GNE-7915, supported by quantitative data and detailed experimental methodologies.

Performance Benchmarking: this compound in Comparison

To provide a clear and objective assessment, the following table summarizes the key performance indicators of this compound alongside the established LRRK2 inhibitors, MLi-2 and GNE-7915.

InhibitorTargetIC50 (nM) - Wild-Type LRRK2IC50 (nM) - G2019S-LRRK2Kinase Selectivity
This compound LRRK2146[1]75[1]Highly Selective[2]
MLi-2 LRRK2-0.76High
GNE-7915 LRRK2--High

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from individual research publications and may not be directly comparable.

In Vitro Potency of this compound

This compound demonstrates potent inhibition of both wild-type (WT) LRRK2 and the pathogenic G2019S mutant, with IC50 values of 146 nM and 75 nM, respectively.[1] The G2019S mutation, located within the kinase domain, is the most common LRRK2 mutation associated with Parkinson's disease and leads to enhanced kinase activity. The ability of this compound to effectively inhibit this hyperactive form of the enzyme underscores its therapeutic potential.

Experimental Protocols

The following outlines the general methodology for determining the in vitro kinase inhibitory activity of compounds like this compound.

LRRK2 Kinase Inhibition Assay (Cis-Autophosphorylation)

This assay measures the ability of an inhibitor to block the autophosphorylation of the LRRK2 enzyme.

Materials:

  • Recombinant human LRRK2 (Wild-Type and G2019S mutant)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES, MgCl2, TCEP, GDP)

  • Test inhibitor (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme and assay buffer in the wells of a microplate.

  • Add serial dilutions of the test inhibitor (this compound) to the wells. A DMSO control (vehicle) is also included.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow for the phosphorylation reaction to occur.[3]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein that participates in a variety of cellular processes. Its kinase activity is central to its pathological role in Parkinson's disease. The diagram below illustrates a simplified overview of the LRRK2 signaling pathway.

LRRK2_Signaling_Pathway LRRK2 LRRK2 GTPase_Domain GTPase (Roc) Domain LRRK2->GTPase_Domain Kinase_Domain Kinase Domain LRRK2->Kinase_Domain Downstream_Substrates Downstream Substrates (e.g., Rab GTPases) Kinase_Domain->Downstream_Substrates Phosphorylation Upstream_Regulators Upstream Regulators (e.g., IKKs, TBK1) Upstream_Regulators->LRRK2 Phosphorylation Cellular_Processes Cellular Processes (Vesicular Trafficking, Autophagy, Cytoskeletal Dynamics) Downstream_Substrates->Cellular_Processes SRI_29132 This compound SRI_29132->Kinase_Domain Inhibition

Caption: LRRK2 signaling pathway and point of this compound inhibition.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory activity of a compound against a target kinase.

Kinase_Inhibition_Workflow Start Start: Compound Dilution Assay_Setup Assay Plate Setup: Add Kinase and Buffer Start->Assay_Setup Add_Inhibitor Add Test Inhibitor (e.g., this compound) Assay_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of both wild-type and the pathogenic G2019S mutant of LRRK2. Its high selectivity makes it a valuable tool for studying LRRK2 biology and a promising candidate for further therapeutic development for Parkinson's disease. This guide provides a foundational comparison of this compound with other key LRRK2 inhibitors, offering researchers a baseline for their own investigations. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these compounds.

References

Reproducibility of SRI-29132 Experimental Findings: A Comparative Guide to LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental findings related to the LRRK2 kinase inhibitor, SRI-29132. Due to the limited availability of direct replication studies for this compound, this guide focuses on comparing its reported activities with those of other well-characterized LRRK2 inhibitors—MLi-2, GNE-7915, and PF-06447475—in the context of macrophage inflammation and neuronal morphology. This guide aims to offer an objective overview based on available experimental data to assess the potential reproducibility and context of this compound's effects.

Executive Summary

LRRK2 Kinase Inhibition: A Comparative Overview

The primary mechanism of action for this compound and its counterparts is the inhibition of LRRK2's kinase activity. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50).

InhibitorLRRK2 WT IC50 (nM)LRRK2 G2019S IC50 (nM)Reference(s)
This compound 14675[1]
MLi-2 0.76-[2]
GNE-7915 9-[3]
PF-06447475 3-[4]

This table highlights that while this compound is a potent inhibitor, other compounds like MLi-2, GNE-7915, and PF-06447475 exhibit even greater potency in in vitro kinase assays. The G2019S mutation is a common activating mutation in LRRK2 associated with Parkinson's disease, and this compound demonstrates increased potency against this mutant form.

Attenuation of Macrophage Inflammatory Response

LRRK2 is highly expressed in immune cells, including macrophages, and is implicated in regulating inflammatory responses. Inhibition of LRRK2 is expected to modulate the production of pro-inflammatory cytokines.

While specific data on this compound's effect on cytokine levels is not detailed in the available literature, studies with other LRRK2 inhibitors provide a basis for comparison. For instance, LRRK2 inhibition has been shown to attenuate inflammatory signaling in microglia, the resident macrophages of the brain[5]. However, one study using MLi-2 and PF-06447475 on human iPSC-derived monocytes and macrophages found little effect on TLR-stimulated cytokine release, suggesting the role of LRRK2 in inflammation is complex and may be context-dependent[6].

The diagram below illustrates the general signaling pathway through which LRRK2 is thought to influence macrophage activation and how inhibitors like this compound might intervene.

LRRK2_Macrophage_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR Toll-like Receptor (TLR) Inflammatory Stimulus->TLR Activates LRRK2 LRRK2 TLR->LRRK2 Activates NF-kB Pathway NF-kB Pathway LRRK2->NF-kB Pathway Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Pathway->Pro-inflammatory Genes Transcription This compound This compound This compound->LRRK2 Inhibits Cytokine Production Cytokine Production Pro-inflammatory Genes->Cytokine Production Translation

Caption: LRRK2 signaling in macrophage activation and inhibition by this compound.

Rescue of Neurite Retraction Phenotypes

LRRK2 has been shown to play a role in regulating neuronal morphology, with pathogenic mutations often leading to reduced neurite length and branching[7]. LRRK2 inhibitors are therefore hypothesized to rescue these defects.

Studies have demonstrated that overexpression of LRRK2, particularly the G2019S mutant, leads to a reduction in neurite length[8]. While specific quantitative data for this compound's effect on neurite outgrowth is not available, other LRRK2 inhibitors have been shown to ameliorate these defects. For example, the LRRK2 inhibitor G1023 was shown to rescue neurite outgrowth defects in primary hippocampal neurons from G2019S mutant LRRK2 transgenic mice[9]. This suggests that the reported effects of this compound on neurite retraction are consistent with the expected outcome of LRRK2 kinase inhibition.

The following workflow illustrates a typical experimental setup to assess the effect of LRRK2 inhibitors on neurite outgrowth.

Neurite_Outgrowth_Workflow Start Start Plate Neuronal Cells Plate Neuronal Cells Start->Plate Neuronal Cells Treat with LRRK2 Inhibitor Treat with This compound or Alternative Plate Neuronal Cells->Treat with LRRK2 Inhibitor Induce Neurite Outgrowth Induce Neurite Outgrowth (e.g., NGF) Treat with LRRK2 Inhibitor->Induce Neurite Outgrowth Image Acquisition Image Acquisition Induce Neurite Outgrowth->Image Acquisition Quantify Neurite Length Quantify Neurite Length Image Acquisition->Quantify Neurite Length Data Analysis Data Analysis Quantify Neurite Length->Data Analysis

Caption: Experimental workflow for assessing neurite outgrowth.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are generalized protocols for key experiments cited in the context of LRRK2 inhibition.

LRRK2 Kinase Activity Assay (In Vitro)

Objective: To determine the in vitro potency of an inhibitor against LRRK2 kinase.

Materials:

  • Recombinant LRRK2 protein (Wild-Type or mutant)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add the inhibitor solution to the wells of a 384-well plate.

  • Prepare a master mix containing LRRK2 enzyme and substrate in kinase buffer.

  • Add the enzyme/substrate mix to the wells.

  • Prepare an ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding the ATP solution to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Macrophage Stimulation and Cytokine Analysis

Objective: To assess the effect of an LRRK2 inhibitor on the inflammatory response of macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS (Lipopolysaccharide)

  • Test inhibitor (e.g., this compound)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Plate macrophages in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the LRRK2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6 or 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Analyze the data to determine the effect of the inhibitor on cytokine production.

Neurite Outgrowth Assay

Objective: To evaluate the effect of an LRRK2 inhibitor on neurite morphology.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • Nerve Growth Factor (NGF) or other differentiation-inducing agent

  • Test inhibitor (e.g., this compound)

  • Microscopy imaging system

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine coated plates).

  • Allow the cells to attach and begin differentiation.

  • Treat the cells with the test inhibitor or vehicle at various concentrations.

  • Induce neurite outgrowth by adding NGF or another appropriate stimulus.

  • Incubate the cells for a period sufficient for neurite extension (e.g., 48-72 hours).

  • Fix and stain the cells to visualize neurons and their processes (e.g., with antibodies against β-III tubulin).

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.

  • Compare the results between inhibitor-treated and control groups.

Conclusion

While direct replication studies for this compound are not widely published, the available data on its potent LRRK2 inhibitory activity aligns with the established roles of LRRK2 in macrophage-mediated inflammation and neuronal process dynamics. The consistent findings with other highly selective LRRK2 inhibitors such as MLi-2, GNE-7915, and PF-06447475 in similar experimental systems lend credence to the reported effects of this compound. Researchers seeking to reproduce or build upon the findings related to this compound can utilize the comparative data and detailed protocols provided in this guide as a foundation for their experimental design. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and potential unique properties of this compound.

References

A Comparative Guide to LRRK2 Kinase Inhibitors: SRI-29132 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target, particularly in the context of Parkinson's disease. The kinase activity of LRRK2 is implicated in a number of cellular processes, and its dysregulation is associated with neuronal damage. Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of current research. This guide provides a comparative overview of SRI-29132 and other notable LRRK2 inhibitors, with a focus on their performance based on available experimental data.

The LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are one of the most common genetic causes of Parkinson's disease. These mutations, particularly the G2019S substitution, lead to increased kinase activity. This hyperactivity is thought to contribute to the pathogenic cascade through the phosphorylation of a subset of Rab GTPases, which in turn affects vesicular trafficking, lysosomal function, and overall cellular homeostasis. Inhibition of LRRK2 kinase activity is therefore a promising strategy to mitigate these downstream effects.

LRRK2_Pathway cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Cellular Effects LRRK2_Gene LRRK2 Gene (Mutations, e.g., G2019S) LRRK2_Protein LRRK2 Protein LRRK2_Gene->LRRK2_Protein Transcription & Translation Active_LRRK2 Active LRRK2 Kinase LRRK2_Protein->Active_LRRK2 Activation pRab_GTPases Phosphorylated Rab GTPases Active_LRRK2->pRab_GTPases Phosphorylation Rab_GTPases Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Function Impaired Lysosomal Function pRab_GTPases->Lysosomal_Function Neuronal_Damage Neuronal Damage & Degeneration Vesicular_Trafficking->Neuronal_Damage Lysosomal_Function->Neuronal_Damage SRI29132 This compound & Other Inhibitors SRI29132->Active_LRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Comparative Analysis of LRRK2 Inhibitors

The development of LRRK2 inhibitors has led to a range of compounds with varying potency, selectivity, and pharmacokinetic properties. This compound is a potent and selective LRRK2 inhibitor that has demonstrated efficacy in preclinical models.[1] Below is a comparison of this compound with other well-characterized LRRK2 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as ATP concentrations.

Potency Against Wild-Type and G2019S LRRK2

The G2019S mutation is the most common pathogenic mutation in LRRK2 and results in a hyperactive kinase. Therefore, the potency of inhibitors against both the wild-type (WT) and the G2019S mutant form of the enzyme is a critical parameter.

CompoundWT LRRK2 IC50 (nM)G2019S LRRK2 IC50 (nM)Reference(s)
This compound 14675[1]
LRRK2-IN-1 136[2]
MLi-2 -0.76[2]
GNE-7915 -9 (cellular pLRRK2)[3]
EB-42168 >500054[4]
Sunitinib -10[2][5]
Crizotinib -1000[2][5]
Kinase Selectivity and Brain Permeability

For a LRRK2 inhibitor to be a viable therapeutic, it must exhibit high selectivity for LRRK2 over other kinases to minimize off-target effects. Furthermore, for neurological indications like Parkinson's disease, the ability to cross the blood-brain barrier (BBB) is crucial.

CompoundKinase Selectivity HighlightsBrain PermeabilityReference(s)
This compound Highly selective and brain-permeable.Yes[1]
LRRK2-IN-1 Highly selective, but with limited brain permeability.No[6]
MLi-2 Potent and selective, brain penetrant.Yes[6]
GNE-7915 Highly selective and brain penetrant.Yes[2][3]
EB-42168 Highly selective for G2019S mutant.-[4]
HG-10-102-1 Selective and brain penetrant.Yes[6]
GSK2578215A Selective with good BBB permeability, but failed to inhibit LRRK2 in the brain.Yes (but no in vivo efficacy)[6]

Experimental Protocols

The following section outlines a general protocol for assessing the in vitro kinase activity of LRRK2 and the potency of inhibitors.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Detection and Analysis Reagents Prepare Reagents: - LRRK2 Enzyme (WT or G2019S) - Kinase Buffer - ATP - Substrate (e.g., LRRKtide) - Test Compounds (e.g., this compound) Plate_Setup Plate Setup: Dispense test compounds in various concentrations into assay plate. Reagents->Plate_Setup Reaction_Mix Add Reaction Mix: LRRK2 enzyme and substrate. Plate_Setup->Reaction_Mix Initiate_Reaction Initiate Reaction: Add ATP to start the kinase reaction. Reaction_Mix->Initiate_Reaction Incubation Incubate at Room Temperature. Initiate_Reaction->Incubation Stop_Reaction Stop Reaction. Incubation->Stop_Reaction Detection Detection: Measure kinase activity (e.g., luminescence, fluorescence, radioactivity). Stop_Reaction->Detection Data_Analysis Data Analysis: - Plot dose-response curves. - Calculate IC50 values. Detection->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of SRI-29132: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling SRI-29132, a potent and selective LRRK2 kinase activity inhibitor, proper disposal is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a cautious and informed approach is paramount. This guide provides essential logistical information and a step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Disposal Plan

Core Principle: Do not dispose of this compound down the drain or in regular solid waste. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be collected and disposed of through your institution's hazardous waste program.

Step-by-Step Disposal Protocol

  • Segregation and Labeling:

    • Isolate all waste streams containing this compound. This includes unused compounds, solutions, and any materials that have come into contact with the substance (e.g., pipette tips, gloves, flasks).

    • Use a designated, chemically resistant, and sealable waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the estimated quantity, and the date of accumulation.

  • Consult Your Environmental Health and Safety (EHS) Department:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Provide them with all available information on this compound, including its name, any known properties (e.g., potent LRRK2 inhibitor), and the nature of the waste (solid, liquid, contaminated debris).

    • Follow all specific instructions provided by your EHS professionals, as they are experts in local, state, and federal disposal regulations.

  • Request Safety Data Sheet from Supplier:

    • Contact the supplier or manufacturer from whom this compound was purchased to request a copy of the Safety Data Sheet. The SDS is a legally required document that provides comprehensive safety and handling information, including specific disposal considerations.

Quantitative Data Summary

In the absence of a specific SDS, quantitative data regarding disposal parameters (e.g., concentration limits for specific disposal methods) cannot be provided. The primary quantitative consideration is the accurate reporting of the amount of this compound waste to your EHS department.

Waste StreamCollection ContainerLabeling RequirementsDisposal Method
Unused/Expired this compound (Solid)Sealed, labeled container"Hazardous Waste", "this compound", Quantity, DateInstitutional Hazardous Waste Program
This compound SolutionsSealed, labeled container"Hazardous Waste", "this compound", Solvent(s), Conc., DateInstitutional Hazardous Waste Program
Contaminated LabwareLined, sealed container"Hazardous Waste", "this compound Contaminated Debris"Institutional Hazardous Waste Program

Experimental Protocols and Signaling Pathways

This compound is identified as a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) kinase activity. While detailed experimental protocols for its use are specific to individual research projects, the general workflow for handling and disposal follows a clear logical path dictated by safety protocols.

Below is a diagram illustrating the decision-making process for the proper disposal of a research chemical like this compound, especially when a Safety Data Sheet is not immediately available.

start Generated Waste Containing this compound sds_check Is the Safety Data Sheet (SDS) Available? start->sds_check sds_yes Follow Disposal Instructions in Section 13 of SDS sds_check->sds_yes Yes sds_no Treat as Hazardous Waste of Unknown Specifics sds_check->sds_no No contact_ehs Contact Institutional EHS Department for Pickup and Guidance sds_yes->contact_ehs collect Collect in a Labeled, Sealed, Chemically Compatible Container sds_no->collect request_sds Request SDS from Supplier sds_no->request_sds label_info Label with: 'Hazardous Waste', Chemical Name, Quantity, Date collect->label_info label_info->contact_ehs disposal Dispose Through Approved Hazardous Waste Vendor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SRI-29132
Reactant of Route 2
Reactant of Route 2
SRI-29132

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.